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  • Product: Pyrido[3,2-d]pyrimidin-4-amine
  • CAS: 875233-01-5

Core Science & Biosynthesis

Foundational

Pyrido[3,2-d]pyrimidin-4-amine: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary The pyrido[3,2-d]pyrimidine scaffold is a privileged, orthogonally fused bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrimidine ring[1]. Among its positional isomers, the pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,2-d]pyrimidine scaffold is a privileged, orthogonally fused bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrimidine ring[1]. Among its positional isomers, the pyrido[3,2-d]pyrimidin-4-amine class has emerged as a highly versatile pharmacophore in modern drug discovery. By acting as ATP-competitive kinase inhibitors, these derivatives exhibit profound modulatory effects on critical cellular signaling networks, including the MAP4K4, PI3Kδ, and Mnk pathways[2][3][4].

This technical guide provides an in-depth analysis of the structural properties, synthetic methodologies, and biological applications of pyrido[3,2-d]pyrimidin-4-amines, designed to equip medicinal chemists and drug development professionals with actionable, field-proven insights.

Structural and Physicochemical Properties

The core architecture of pyrido[3,2-d]pyrimidine dictates its chemical reactivity and biological target engagement. The presence of three nitrogen atoms within the fused bicyclic system creates a highly electron-deficient scaffold. This electron deficiency is particularly pronounced at the C4 position of the pyrimidine ring, rendering it highly susceptible to nucleophilic aromatic substitution (


).

When substituted with an amine at the C4 position, the resulting pyrido[3,2-d]pyrimidin-4-amine derivatives exhibit distinct physicochemical profiles that are highly favorable for oral bioavailability and membrane permeability in drug design.

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of the unsubstituted core and a benchmark clinical lead, Compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine), a potent MAP4K4 inhibitor[4][5][6].

PropertyPyrido[3,2-d]pyrimidine (Core)Compound 29 (MAP4K4 Inhibitor Lead)
Molecular Formula


Molecular Weight 131.13 g/mol 241.22 g/mol
Topological Polar Surface Area (TPSA) 38.7 Ų~80-90 Ų (Estimated)
LogP (Predicted) 0.61.8 - 2.5
Hydrogen Bond Donors 01 (Primary Amine)
Hydrogen Bond Acceptors 35
Target Kinase Affinity N/A (Scaffold)Low nanomolar

(MAP4K4)

Data derived from PubChem and structural analysis[5][6].

Synthetic Methodology: The Approach

The most robust and widely utilized method for synthesizing pyrido[3,2-d]pyrimidin-4-amines relies on the nucleophilic aromatic substitution (


) of 4-chloro-pyrido[3,2-d]pyrimidine intermediates[7].
Causality in Experimental Design
  • Leaving Group: The chloride at the C4 position is highly activated due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, further amplified by the fused pyridine ring.

  • Solvent Selection: Isopropanol (iPrOH) or 1,2-dichloroethane is typically chosen[2][8]. Isopropanol provides sufficient polarity to stabilize the transition state while allowing for the easy precipitation of the final product upon cooling or aqueous quenching.

  • Base Addition: Triethylamine (

    
    ) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction[7][9].
    
Step-by-Step Experimental Protocol

Protocol for the synthesis of 6-chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine (Adapted from validated literature[2][7]).

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dichloro-pyrido[3,2-d]pyrimidine (1.0 equivalent, e.g., 1.50 g, 7.54 mmol) in anhydrous isopropanol (50 mL).

  • Nucleophile Addition: Add the amine nucleophile, such as 4-fluoroaniline (1.1 equivalents, 0.92 g, 8.30 mmol), dropwise to the stirring solution at room temperature.

  • Base Addition: Introduce triethylamine (1.1 equivalents, 0.84 g, 8.30 mmol) to the mixture.

  • Heating & Monitoring: Heat the reaction mixture to 50 °C. Stir continuously for 30 minutes to 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate:Hexane, 1:1) until the starting material is completely consumed.

  • Quenching & Precipitation: Once complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold distilled water to induce precipitation of the product.

  • Filtration & Washing: Collect the crude precipitate via vacuum filtration. Wash the filter cake extensively with cold water to remove triethylamine hydrochloride salts.

  • Purification: Dry the crude solid under a vacuum. If necessary, purify via recrystallization from ethanol or column chromatography to yield the pure pyrido[3,2-d]pyrimidin-4-amine derivative.

Synthesis A 4-Chloro-pyrido[3,2-d]pyrimidine (Electrophile) D Nucleophilic Aromatic Substitution (SNAr) 50°C, 30-120 mins A->D B Primary/Secondary Amine (Nucleophile) B->D C Triethylamine (Base) Isopropanol (Solvent) C->D E Ice-Water Quench & Vacuum Filtration D->E TLC Confirmed F Pyrido[3,2-d]pyrimidin-4-amine (Target Product) E->F Recrystallization

Synthetic workflow for Pyrido[3,2-d]pyrimidin-4-amine derivatives via SNAr.

Pharmacological Applications and Biological Activity

The pyrido[3,2-d]pyrimidin-4-amine scaffold is highly prized for its ability to occupy the ATP-binding pocket of various kinases. By modifying the substituents at the C2, C6, and C4-amine positions, researchers can finely tune the selectivity profile of these inhibitors.

A. MAP4K4 Inhibition

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) pathway. Overactivation of MAP4K4 is heavily implicated in cellular stress responses leading to apoptosis, motor neuron degeneration in Amyotrophic Lateral Sclerosis (ALS), and cardiomyocyte death during ischemic injury[10][11].

Through fragment-based lead discovery, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Compound 29) was identified as a highly potent and selective MAP4K4 inhibitor[4].

  • Mechanism: The 4-amino group forms a critical hydrogen bond with the hinge region of the MAP4K4 ATP-binding site, while the fluoropyridine moiety at C6 occupies the hydrophobic selectivity pocket.

  • Therapeutic Impact: Inhibition of MAP4K4 by this scaffold suppresses the JNK cascade, thereby rescuing mitochondrial function and promoting cell survival in models of cardiac injury and neurodegeneration[11][12].

Pathway Stimulus Oxidative Stress / Cytokines (e.g., ROS, TNF-α) MAP4K4 MAP4K4 Kinase (Active) Stimulus->MAP4K4 Activates JNK JNK Signaling Cascade MAP4K4->JNK Phosphorylates Inhibitor Pyrido[3,2-d]pyrimidin-4-amine (ATP-Competitive Inhibitor) Inhibitor->MAP4K4 Blocks Activation Survival Cell Survival & Tissue Preservation Inhibitor->Survival Promotes via JNK suppression Apoptosis Apoptosis / Cell Death (Cardiomyocytes, Neurons) JNK->Apoptosis Induces

MAP4K4 signaling pathway and its inhibition by pyrido[3,2-d]pyrimidin-4-amines.

B. Multi-Target Kinase Inhibition (Mnk, HDAC, PI3Kδ)

Beyond MAP4K4, the scaffold has been successfully adapted for other targets:

  • Mnk and HDAC Inhibitors: 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives have shown dual-target efficacy against Mnk1/2 (regulating cell proliferation) and Histone Deacetylases (HDACs), presenting a novel approach for oncology therapeutics[2].

  • PI3Kδ Inhibitors: Compounds like Seletalisib utilize a highly substituted pyrido[3,2-d]pyrimidin-4-yl amino core to achieve ATP-competitive, highly selective inhibition of PI3Kδ, a kinase critical in immune cell function and targeted in Primary Sjogren's Syndrome[3].

  • Efflux Pump Inhibitors: 2-Phenyl-N-(4-propylphenyl)pyrido[3,2-d]pyrimidin-4-amine derivatives have been synthesized to inhibit Breast Cancer Resistance Protein (BCRP) and P-glycoprotein, improving the metabolic stability and efficacy of co-administered chemotherapeutics[9].

Conclusion

The pyrido[3,2-d]pyrimidin-4-amine structure represents a masterclass in rational drug design. Its predictable synthetic accessibility via


 protocols, combined with its profound ability to anchor into the ATP-binding pockets of diverse kinases, makes it an invaluable asset. As research progresses into neurodegeneration (ALS), cardiac ischemia, and resistant oncology models, the optimization of this scaffold will undoubtedly yield next-generation therapeutics with high ligand efficiency and clinical efficacy.

References

  • National Institutes of Health (PMC). Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. Retrieved from:[Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. Retrieved from:[Link]

  • National Institutes of Health (PubMed). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Retrieved from:[Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from:[Link]

  • Vrije Universiteit Brussel. Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1. Retrieved from:[Link]

  • Wikipedia. Pyridopyrimidine. Retrieved from:[Link]

  • PubChem. Pyrido(3,2-d)pyrimidine | C7H5N3 | CID 17882607. Retrieved from:[Link]

  • PubChem. 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine | C12H8FN5 | CID 72703518. Retrieved from:[Link]

  • Google Patents.WO2019073253A1 - Map4k4 inhibitors.

Sources

Exploratory

Therapeutic Potential of Substituted Pyridopyrimidine Compounds: A Technical Guide

Executive Summary This technical guide analyzes the pharmacophoric dominance of substituted pyridopyrimidines—specifically the pyrido[2,3-d]pyrimidine scaffold—in modern drug discovery. Structurally bioisosteric to quina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacophoric dominance of substituted pyridopyrimidines—specifically the pyrido[2,3-d]pyrimidine scaffold—in modern drug discovery. Structurally bioisosteric to quinazolines and pteridines, these bicyclic heterocycles function as "privileged structures," capable of mimicking ATP to inhibit kinase cascades (CDK4/6, EGFR, PI3K). This guide provides a mechanistic breakdown, validated synthetic protocols, and structure-activity relationship (SAR) insights for researchers targeting antiproliferative therapeutics.[1]

Chemical Architecture & SAR Logic

The pyrido[2,3-d]pyrimidine core owes its therapeutic potency to its ability to occupy the adenine-binding pocket of varying kinases. The scaffold's nitrogen distribution creates a distinct electrostatic potential map that favors hydrogen bonding with the "hinge region" of kinase domains.

The "Privileged Structure" Hypothesis

Unlike promiscuous binders, the pyrido[2,3-d]pyrimidine scaffold allows for tunable selectivity through three critical vectors:

PositionChemical FunctionSAR Implication
C4 (Hinge Binder) Typically substituted with an aniline or bulky amine.Forms crucial H-bonds with the kinase hinge region (e.g., Val, Leu residues). Steric bulk here dictates isoform selectivity (e.g., EGFR vs. CDK).
C2 (Solubilizer) Urea, amine, or piperazine attachments.Enhances water solubility and ADME properties. Often extends into the solvent-exposed region of the binding pocket.
N8/C7 (Shape) Alkyl or cycloalkyl substitution.Controls the "curvature" of the molecule, locking it into a bioactive conformation that fits the hydrophobic back-pocket of the enzyme.

Mechanistic Pathways: CDK4/6 Inhibition

The most clinically validated mechanism for this class is the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), exemplified by Palbociclib . By competitively binding to the ATP pocket, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle at the G1-S checkpoint.

Pathway Visualization

The following diagram illustrates the signal transduction cascade where pyridopyrimidines intervene to block cell proliferation.

CDK_Pathway GrowthFactor Growth Factors (Mitogens) RTK RTK Activation GrowthFactor->RTK RasRaf RAS / RAF / MEK RTK->RasRaf CyclinD Cyclin D Upregulation RasRaf->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb_P Rb Hyper-Phosphorylation CDK46->Rb_P Phosphorylates Arrest G1 Cell Cycle Arrest CDK46->Arrest If Blocked Drug Pyridopyrimidine (Inhibitor) Drug->CDK46 Blocks ATP Site E2F E2F Release Rb_P->E2F Releases S_Phase S-Phase Entry (Proliferation) E2F->S_Phase

Figure 1: Mechanism of CDK4/6 inhibition. The drug prevents Rb phosphorylation, halting the transition to S-phase.[2]

Synthetic Strategies

Constructing the pyrido[2,3-d]pyrimidine core requires robust methodology.[3] The Pfitzinger reaction or the condensation of 6-aminouracils with 1,3-electrophiles are standard. Below is a high-yield workflow for synthesizing a C4, C7-disubstituted derivative.

Synthetic Workflow Visualization

Synthesis_Route SM1 6-Aminouracil Inter1 Pyrido[2,3-d]pyrimidine Intermediate SM1->Inter1 Cyclization Reagent1 Malononitrile / Aldehyde Reagent1->Inter1 Chlorination Chlorination (POCl3) Inter1->Chlorination ChloroInter 4-Chloro Derivative Chlorination->ChloroInter Final Final Product (Kinase Inhibitor) ChloroInter->Final SnAr Reaction Sub Nucleophilic Sub (Aniline/Amine) Sub->Final

Figure 2: General synthetic route via chlorination and nucleophilic aromatic substitution (SnAr).

Validated Experimental Protocols

Protocol A: Synthesis of 4-Anilino-pyrido[2,3-d]pyrimidine

Context: This protocol utilizes the displacement of a 4-chloro leaving group, a standard method for introducing diversity at the kinase hinge-binding position.

Reagents:

  • 4-Chloro-pyrido[2,3-d]pyrimidine (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Isopropanol (solvent)

  • Triethylamine (TEA) (1.5 eq) - Optional, depending on aniline basicity

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the 4-chloro intermediate in 10 mL of anhydrous isopropanol.

  • Addition: Add 1.1 mmol of the specific aniline derivative. If the aniline is a salt (e.g., HCl salt), add 1.5 mmol of TEA to liberate the free base.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Precipitation: Upon completion, cool the mixture to room temperature. The product often precipitates as a hydrochloride salt.

  • Filtration: Filter the solid precipitate. Wash the cake with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

  • Validation: Dry under vacuum. Verify structure via 1H-NMR (DMSO-d6) looking for the disappearance of the C4-Cl signal and appearance of aromatic aniline protons (6.5–7.5 ppm) and the exchangeable NH proton (>9.0 ppm).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Context: To quantify the therapeutic potential (IC50), an ADP-Glo™ assay is recommended due to its high sensitivity for ATP-to-ADP conversion.

  • Preparation: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture in kinase buffer (50 mM HEPES, pH 7.5, 3 mM MgCl2).

  • Dosing: Dispense 2 µL of the synthesized pyridopyrimidine compound (serially diluted in DMSO) into a 384-well white plate.

  • Reaction: Add 4 µL of Kinase enzyme (e.g., CDK4/CyclinD1). Incubate for 10 min at RT.

  • Initiation: Add 4 µL of ATP/Substrate mixture to start the reaction. Incubate for 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

  • Read: Measure luminescence using a plate reader. Calculate IC50 using a non-linear regression fit (GraphPad Prism).

Clinical Landscape & Future Directions

The clinical success of pyridopyrimidines is anchored by CDK4/6 inhibitors, but the scaffold is evolving to address resistance mechanisms.

CompoundTargetClinical StatusKey Indication
Palbociclib CDK4/6Approved HR+/HER2- Breast Cancer
Ribociclib CDK4/6Approved Metastatic Breast Cancer
Tucatinib HER2Approved HER2+ Breast Cancer (Brain Mets)
Omipalisib PI3K/mTORPhase I/IISolid Tumors / Idiopathic Fibrosis

Current Challenges:

  • Acquired Resistance: Mutations in the Rb1 gene or amplification of Cyclin E1 can render CDK4/6 inhibitors ineffective.

  • Selectivity: First-generation compounds often exhibited off-target toxicity (e.g., myelosuppression).

Future Trajectory (2025+): Research is shifting toward PROTACs (Proteolysis Targeting Chimeras). By tethering a pyridopyrimidine warhead to an E3 ligase ligand, researchers aim to degrade the kinase rather than merely inhibit it, potentially overcoming resistance caused by protein overexpression [1, 5].

References

  • Mechanism of Action of Palbociclib (CDK4/6 Inhibitor) Source: DrOracle / Vertex AI
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Deriv
  • Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS)
  • Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Reaction Source: Scientific Research Publishing
  • Recent Advances in Pyrimidine-Based Drugs (2024) Source: MDPI

Sources

Foundational

Technical Review: Synthesis and Therapeutic Targeting of Pyrido[3,2-d]pyrimidin-4-amine

The following technical guide details the synthesis, structural properties, and therapeutic applications of Pyrido[3,2-d]pyrimidin-4-amine , a privileged scaffold in modern drug discovery. Executive Summary The pyrido[3,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, structural properties, and therapeutic applications of Pyrido[3,2-d]pyrimidin-4-amine , a privileged scaffold in modern drug discovery.

Executive Summary

The pyrido[3,2-d]pyrimidine scaffold represents a critical bioisostere of the quinazoline and purine ring systems. Distinguished by the specific placement of the pyridine nitrogen (N5 position), this heterocyclic core has emerged as a potent template for ATP-competitive kinase inhibition.

Unlike its isomers ([2,3-d], [3,4-d], and [4,3-d]), the [3,2-d] fusion offers unique hydrogen-bonding vectors and solubility profiles that are increasingly exploited to target PI3Kδ (hematologic malignancies), ATR (DNA damage response), and HPK1 (immuno-oncology). This guide provides a validated synthetic workflow and analyzes the structural determinants of its biological activity.

Structural Architecture & Significance

The pyrido[3,2-d]pyrimidin-4-amine core functions as a Type I kinase inhibitor scaffold. Its N1 and N3 atoms in the pyrimidine ring typically bind to the hinge region of the kinase ATP-binding pocket, while the N5 pyridine nitrogen provides an additional vector for water-mediated interactions or solubility enhancement.

FeaturePyrido[3,2-d]pyrimidineQuinazoline (Standard)
H-Bond Acceptors 3 (N1, N3, N5)2 (N1, N3)
Solubility (LogP) Lower (More Polar)Higher (Lipophilic)
Metabolic Stability High (Pyridine ring reduces oxidation)Moderate (Benzenoid ring susceptible)
Key Targets PI3Kδ, ATR, HPK1, VEGFR-2EGFR, HER2

Core Synthetic Methodology

The synthesis of pyrido[3,2-d]pyrimidin-4-amines is robustly achieved through a convergent three-step sequence starting from 3-aminopyridine-2-carboxylic acid . This route is preferred over linear construction due to the stability of the intermediates and the ability to diversify the C4-amine late in the synthesis.

Validated Synthetic Route

The following diagram outlines the standard industrial workflow for generating 4-amino derivatives.

Synthesis Start 3-Aminopyridine- 2-carboxylic acid Step1 Cyclization (Formamide/140°C) Start->Step1 Condensation Inter1 Pyrido[3,2-d]pyrimidin- 4(3H)-one Step1->Inter1 Ring Closure Step2 Chlorination (POCl3/Reflux) Inter1->Step2 Activation Inter2 4-Chloropyrido[3,2-d] pyrimidine Step2->Inter2 Cl-Substitution Step3 SNAr Amination (R-NH2/IPA/Heat) Inter2->Step3 Nucleophilic Attack Final Pyrido[3,2-d]pyrimidin- 4-amine Derivative Step3->Final Library Generation

Figure 1: Convergent synthesis of pyrido[3,2-d]pyrimidin-4-amine derivatives. The C4-position is activated via chlorination to allow diverse amine introduction.

Detailed Experimental Protocol

Self-Validating System: The success of this protocol is determined by the disappearance of the characteristic amide carbonyl peak (~1680 cm⁻¹) in IR or the shift in HPLC retention time during the chlorination step.

Step 1: Cyclization to Pyrido[3,2-d]pyrimidin-4(3H)-one[1]
  • Reagents: 3-aminopyridine-2-carboxylic acid (1.0 eq), Formamide (excess, 10-15 eq).

  • Procedure: Suspend the starting material in formamide. Heat the mixture to 140–150 °C for 6–12 hours. The suspension will initially dissolve and then precipitate the product.

  • Workup: Cool to room temperature. Dilute with water (2x volume) to maximize precipitation. Filter the solid, wash with water and cold ethanol.

  • Checkpoint: Product should be a beige/off-white solid. MP: >250 °C.

Step 2: Chlorination (The Critical Activation)
  • Reagents: Pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus oxychloride, 5-10 eq), DIPEA (catalytic).

  • Procedure: Place the solid intermediate in a round-bottom flask under inert atmosphere (N₂). Carefully add POCl₃ (exothermic). Add DIPEA (0.1 eq) to catalyze the reaction. Reflux (approx. 105 °C) for 3–5 hours until the solution becomes clear/dark.

  • Workup: CAUTION: Quench excess POCl₃ by slowly pouring the reaction mixture onto crushed ice/saturated NaHCO₃ solution with vigorous stirring. Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over MgSO₄ and concentrate.

  • Checkpoint: Product (4-chloro derivative) is unstable to moisture. Store under N₂ at -20 °C. 1H NMR will show a downfield shift of aromatic protons compared to the pyridone.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 4-Chloropyrido[3,2-d]pyrimidine (1.0 eq), Target Amine (R-NH₂, 1.1 eq), Isopropanol (IPA) or n-Butanol.

  • Procedure: Dissolve the chloro-intermediate in IPA. Add the amine.[2][3] If the amine is a salt, add 2.0 eq of TEA or DIPEA. Heat to reflux (80 °C) for 2–4 hours.

  • Workup: Upon cooling, the product often precipitates as the HCl salt. Filter and wash with cold ether. Alternatively, evaporate solvent and purify via flash chromatography (MeOH/DCM gradient).

Therapeutic Applications & Mechanism

The pyrido[3,2-d]pyrimidine scaffold is currently driving innovation in oncology, specifically for targets that have developed resistance to quinazoline-based drugs.

Key Biological Targets[4]
  • PI3Kδ (Phosphoinositide 3-kinase delta): Critical in B-cell signaling. Pyrido[3,2-d]pyrimidines (e.g., Compound A7) have shown sub-nanomolar potency against PI3Kδ with high selectivity over α/β isoforms, reducing off-target toxicity (e.g., hyperglycemia).

  • ATR (Ataxia Telangiectasia and Rad3-related): A master regulator of DNA damage response. Inhibitors based on this scaffold sensitize tumor cells to DNA-damaging chemotherapy.

  • HPK1 (Hematopoietic Progenitor Kinase 1): An emerging immuno-oncology target. Inhibition lifts the "brake" on T-cell activation.

Mechanism of Action (PI3K Pathway)

The following diagram illustrates how these inhibitors disrupt the PI3K/Akt signaling cascade, leading to apoptosis in malignant B-cells.

Signaling Receptor RTK / GPCR (Cell Surface) PI3K PI3Kδ (Target Enzyme) Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K ATP Competition (Blockade) Effect Cell Proliferation & Survival Inhibitor->Effect Inhibits PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Signaling mTOR->Effect Promotion Apoptosis Apoptosis (Cell Death) Effect->Apoptosis Loss of Signal

Figure 2: Mechanism of Action. The inhibitor blocks the conversion of PIP2 to PIP3 by PI3Kδ, preventing Akt activation and inducing apoptosis.

Critical Analysis of Reaction Parameters

To ensure reproducibility, the following parameters must be controlled during synthesis.

ParameterRecommendationRationale
Solvent (Step 1) Formamide (Neat)Acts as both solvent and reagent; high BP drives cyclization.
Moisture (Step 2) Strict ExclusionPOCl₃ and the 4-chloro intermediate hydrolyze rapidly to the inactive pyridone.
Base (Step 3) DIPEA or Et₃NScavenges HCl generated during SNAr; prevents protonation of the nucleophilic amine.
Temperature (Step 3) 60–80 °CSufficient to overcome activation energy without degrading the pyridine ring.

References

  • Bai, H., et al. (2023).[4] "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors."[4][5][6] Drug Development Research.

  • Luo, Y., et al. (2023). "Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors." European Journal of Medicinal Chemistry.

  • Toure, M., et al. (2023). "Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer." PCT Int. Appl. WO 2023/201185.

  • ChemScene. "4-Chloropyrido[3,2-d]pyrimidine Product Data." Chemical Catalog.

  • PubChem. "Compound Summary: 4-Chloropyrido[3,2-d]pyrimidine." National Library of Medicine.

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) Studies of Pyridopyrimidines

[1][2] Executive Summary Pyridopyrimidines represent a "privileged scaffold" in medicinal chemistry, serving as bioisosteres for quinazolines, pteridines, and purines (including ATP). Their distinct nitrogen positioning...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Pyridopyrimidines represent a "privileged scaffold" in medicinal chemistry, serving as bioisosteres for quinazolines, pteridines, and purines (including ATP). Their distinct nitrogen positioning allows for tunable hydrogen bond donor/acceptor profiles, making them exceptionally potent kinase inhibitors (CDK4/6, EGFR, PI3K) and antibacterial agents (DHFR).

This guide provides a technical deconstruction of the pyridopyrimidine scaffold, focusing on the pyrido[2,3-d]pyrimidine isomer due to its clinical validation (e.g., Palbociclib). We analyze the causality between specific structural modifications and biological outcomes, supported by validated synthetic protocols and molecular modeling logic.

The Scaffold: Isomerism and Chemical Space

The fusion of a pyridine ring and a pyrimidine ring yields four distinct positional isomers. Understanding this topology is the first step in SAR design, as nitrogen placement dictates the electronic environment of the "hinge-binding" motif in kinase targets.

Isomer Classification

The four isomers differ in the orientation of the pyridine nitrogen relative to the pyrimidine ring.

Pyridopyrimidine_Isomers Figure 1: The four positional isomers of pyridopyrimidines. Pyrido[2,3-d] is the primary scaffold for CDK inhibitors. Pyrido23 Pyrido[2,3-d]pyrimidine (Most Common in Drugs) Pyrido34 Pyrido[3,4-d]pyrimidine Pyrido43 Pyrido[4,3-d]pyrimidine Pyrido32 Pyrido[3,2-d]pyrimidine Scaffold Pyridopyrimidine Scaffold Scaffold->Pyrido23 N at pos 8 Scaffold->Pyrido34 N at pos 7 Scaffold->Pyrido43 N at pos 6 Scaffold->Pyrido32 N at pos 5

Electronic Properties
  • Pyrido[2,3-d]pyrimidine: The N8 nitrogen (in the pyridine ring) can participate in hydrogen bonding or, when alkylated (as in 7-oxo derivatives), influence the steric shape of the molecule to induce selectivity.

  • Acidity/Basicity: The pyrimidine nitrogens (N1, N3) are generally less basic than the pyridine nitrogen, but this is heavily modulated by substituents at C2 and C4.

Synthetic Strategies for SAR Exploration

To conduct a robust SAR study, one must establish a divergent synthetic route that allows late-stage diversification, particularly at the C2, C4, and N8 positions.

The "Convergent" Route (From Pyridines)

The most reliable method for generating pyrido[2,3-d]pyrimidines involves cyclizing 2-aminonicotinic acid derivatives. This approach allows for the pre-installation of substituents on the pyridine ring (C5/C6/C7).

Synthesis_Workflow Figure 2: Standard divergent synthesis for generating 2,4-disubstituted pyridopyrimidine libraries. Start 2-Aminonicotinic Acid (or Nitrile) Cyclization Cyclization (Urea/Formamide) Start->Cyclization Ring Closure Core Pyrido[2,3-d]pyrimidine-2,4-dione (or 4-hydroxy core) Cyclization->Core Chlorination Chlorination (POCl3) Generates 2,4-dichloro intermediate Core->Chlorination Activation SNAr_C4 S_NAr at C4 (Regioselective) Chlorination->SNAr_C4 Step 1: C4 Displacement (More Reactive) SNAr_C2 S_NAr at C2 (High Temp/Catalysis) SNAr_C4->SNAr_C2 Step 2: C2 Displacement Final Final Drug Candidate SNAr_C2->Final

SAR Deep Dive: Kinase Inhibition

The primary application of pyridopyrimidines is as ATP-competitive kinase inhibitors. The scaffold mimics the adenine ring of ATP.[1]

Binding Mode Mechanics
  • Hinge Region (N1/C2): The N1 nitrogen often acts as a Hydrogen Bond Acceptor (HBA) for the kinase hinge region backbone. An amino group at C2 often acts as a Hydrogen Bond Donor (HBD).

  • Hydrophobic Pocket (C4): Substituents here (typically aromatic amines) project into the deep hydrophobic pocket of the enzyme.

  • Solvent Front (C6/C7): These positions face the solvent. Bulky groups here (e.g., piperazines, solubilizing tails) improve ADME properties without disrupting binding.

Case Study: CDK4/6 Inhibitors (Palbociclib Class)

Palbociclib (Ibrance) utilizes a pyrido[2,3-d]pyrimidin-7-one core.

PositionSubstituentMechanistic Function (SAR)
N8 CyclopentylSelectivity: Fills a specific hydrophobic pocket unique to CDK4/6, distinguishing it from other kinases.
C2 AminopyridineHinge Binder: Forms critical H-bonds with the kinase hinge residues.
C6 Acetyl groupElectronic/Steric: Modulates the electron density of the core and provides a handle for metabolic stability.
C5 MethylConformation: Restricts rotation of the C6 substituent, locking the bioactive conformation.

Key Insight: The shift from a fully aromatic pyridine ring to the dihydropyridopyrimidinone (with the carbonyl at C7) changes the tautomeric state and hydrogen bonding capability, which is critical for CDK selectivity over other kinases like EGFR [1, 2].

Case Study: EGFR Inhibitors

For EGFR (Epidermal Growth Factor Receptor), the SAR focuses on the fully aromatic system.

  • C4-Aniline: A 3-chloro-4-fluoroaniline moiety at C4 is a "privileged" motif that fits the hydrophobic pocket of EGFR perfectly.

  • C6-Michael Acceptor: In covalent inhibitors (like acrylamides attached at C6), the substituent forms an irreversible bond with Cys797 of EGFR [3].

Experimental Protocols

Protocol: Regioselective S_NAr at C4 (Library Generation)

This protocol describes the displacement of a C4-chloro group, the most common step in creating SAR libraries. The C4 position is more electrophilic than C2, allowing for selective substitution at low temperatures.

Reagents:

  • 2,4-Dichloropyrido[2,3-d]pyrimidine (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • DIPEA (Diisopropylethylamine) (1.5 eq)

  • Solvent: Isopropanol or DMF

Workflow:

  • Dissolution: Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine in isopropanol (0.1 M concentration).

  • Addition: Add DIPEA followed by the aniline derivative dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Note: Heating usually triggers double substitution at C2.

  • Monitoring: Monitor by TLC (Hexane:EtOAc) or LC-MS. Look for the mono-substituted mass.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with cold ethanol.

  • Validation: 1H NMR should show the loss of symmetry or specific shifts indicating C4 substitution (C4 protons are further downfield if not substituted).

Protocol: ATP-Competitive Kinase Assay (Luminescence)

To validate the biological activity of the synthesized SAR library.

Principle: Measures the depletion of ATP. Remaining ATP is converted to light by luciferase.

  • Preparation: Prepare 3x Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup: Use white 384-well plates.

    • Add 5 µL of test compound (in DMSO/Buffer).

    • Add 5 µL of Enzyme (e.g., CDK4/CyclinD1).

    • Incubate for 15 mins (allows compound to bind).

  • Initiation: Add 5 µL of ATP/Substrate mix (e.g., Rb peptide).

  • Reaction: Incubate at RT for 60 mins.

  • Detection: Add 15 µL of Kinase-Glo® Reagent (Promega). Incubate 10 mins.

  • Read: Measure luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Diagrammatic Summary of SAR Logic

SAR_Logic_Map Figure 3: Structural logic map linking chemical modifications to biological effects. Core Pyridopyrimidine Core Pos_N1 N1 / N3 H-Bond Acceptors Core->Pos_N1 Pos_C2 C2 Position Solubility / H-Bond Donor Core->Pos_C2 Pos_C4 C4 Position Hydrophobic Pocket Fit Core->Pos_C4 Pos_C6 C6/C7 Positions Solvent Exposed / Selectivity Core->Pos_C6 Effect_1 Interacts with Hinge Backbone (Glu/Met residues) Pos_N1->Effect_1 Pos_C2->Effect_1 Effect_2 Determines Potency (Aromatic interactions) Pos_C4->Effect_2 Effect_3 Modulates ADME (LogP, Solubility) Pos_C6->Effect_3

References

  • Toogood, P. L., et al. (2005). "Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry. Link

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. Link

  • Fry, D. W., et al. (1998). "Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor." Proceedings of the National Academy of Sciences. Link

  • Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. Link

  • Thompson, A. M., et al. (2005). "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Pyrimido[4,5-c]isoquinolin-6-amines as Inhibitors of the Fibroblast Growth Factor Receptor-1 Tyrosine Kinase." Journal of Medicinal Chemistry. Link

Sources

Foundational

Strategic Discovery of Novel Pyrido[3,2-d]pyrimidin-4-amine Analogs

The following technical guide details the strategic discovery, synthesis, and evaluation of Pyrido[3,2-d]pyrimidin-4-amine analogs. This scaffold has emerged as a critical pharmacophore in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic discovery, synthesis, and evaluation of Pyrido[3,2-d]pyrimidin-4-amine analogs. This scaffold has emerged as a critical pharmacophore in the development of kinase inhibitors, particularly for PI3Kδ , mTOR , and more recently, HPK1 (Hematopoietic Progenitor Kinase 1).

A Technical Guide for Medicinal Chemists and Drug Discovery Scientists

Executive Summary & Scaffold Rationale

The pyrido[3,2-d]pyrimidine scaffold represents a bioisostere of the classical quinazoline core (found in drugs like Gefitinib). By incorporating a nitrogen atom into the benzenoid ring of quinazoline, this scaffold offers distinct medicinal chemistry advantages:

  • Physicochemical Optimization: The additional pyridine nitrogen lowers lipophilicity (LogP) and improves aqueous solubility compared to quinazolines.

  • Binding Selectivity: The pyridine nitrogen (N5/N8 depending on numbering) can accept hydrogen bonds, offering unique vectors for engaging residues like lysine or water networks in the kinase ATP-binding pocket.

  • Therapeutic Validation: This core is validated by clinical candidates such as Seletalisib (UCB-5857) , a selective PI3Kδ inhibitor for immunomodulation.

Chemical Synthesis: The "Self-Validating" Protocol

To ensure reproducibility and scalability, we utilize a convergent synthetic route starting from 3-aminopicolinic acid . This route avoids unstable intermediates and allows for late-stage diversification at the C4 and C7 positions.

Core Construction (The Dione Route)

This protocol yields the versatile intermediate 2,4-dichloropyrido[3,2-d]pyrimidine .

Reagents:

  • 3-Aminopicolinic acid (Starting Material)

  • Urea (Fusion agent)

  • Phosphorus oxychloride (

    
    )[1]
    
  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Protocol:

  • Cyclocondensation (Urea Fusion):

    • Mix 3-aminopicolinic acid (1.0 eq) with Urea (5.0 eq).

    • Heat the melt to 190°C for 4 hours. Note: The high temperature drives the formation of the thermodynamic product, pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.

    • Validation: Solidify with water, filter.[1]

      
       NMR should show broad amide singlets and loss of carboxylic acid protons.
      
  • Chlorination (Aromatization):

    • Suspend the dione (1.0 eq) in

      
       (10.0 eq). Add DIPEA (2.0 eq) dropwise to catalyze the reaction.
      
    • Reflux at 110°C for 3–5 hours until the solution turns clear (indicative of complete conversion to the dichloro species).

    • Critical Workup: Remove excess

      
       in vacuo. Pour residue onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis.
      
    • Extract with DCM. The product, 2,4-dichloropyrido[3,2-d]pyrimidine , is unstable on silica; use immediately or store under Argon at -20°C.

Regioselective (The 4-Amine Installation)

The C4-chloride is significantly more electrophilic than the C2-chloride due to the inductive effect of the adjacent bridgehead nitrogen.

  • C4-Amination:

    • Dissolve 2,4-dichloro intermediate in THF/IPA (1:1).

    • Add amine (

      
      , 1.0 eq) and 
      
      
      
      (1.5 eq) at 0°C .
    • Stir at 0°C

      
       RT for 2 hours.
      
    • Outcome: Exclusive formation of the 4-amino-2-chloropyrido[3,2-d]pyrimidine .

  • C2-Diversification (Optional):

    • The remaining C2-chloride can be displaced by a second nucleophile (amine, alkoxide) or removed via hydrogenolysis (

      
      , Pd/C) to yield the mono-substituted 4-amine.
      
Visualization of Synthetic Workflow

SynthesisRoute SM 3-Aminopicolinic Acid Inter1 Pyrido[3,2-d] pyrimidine-2,4-dione SM->Inter1 Urea, 190°C (Cyclization) Core 2,4-Dichloro pyrido[3,2-d]pyrimidine Inter1->Core POCl3, DIPEA (Chlorination) Prod1 4-Amino-2-chloro Intermediate Core->Prod1 R1-NH2, 0°C (Regioselective SNAr) Final Final Analog (C4-Amine, C2-Subst) Prod1->Final R2-H / Pd-cat (C2 Diversification)

Caption: Convergent synthesis of Pyrido[3,2-d]pyrimidine analogs via the 2,4-dichloro intermediate.

Rational Design & SAR Strategy

The optimization of this scaffold relies on exploiting specific pockets within the kinase active site.

PositionChemical FunctionDesign Strategy
C4 (Amine) Hinge Binder The NH acts as a H-bond donor to the hinge region (e.g., Val882 in PI3K). The substituent (R1) often targets the affinity pocket. Preferred groups: Chiral benzylamines, substituted anilines.
N (Pyridine) Solvent Interaction The nitrogen at the 5/8 position (ring fusion) can form water-mediated H-bonds. It lowers LogP compared to quinazoline.
C2 Auxiliary Binding Often left as H (via hydrogenolysis) to prevent steric clash, or substituted with small groups (

,

) to pick up interactions in the ribose pocket.
C7 Solubility/Selectivity Located on the solvent-exposed face.[2] Ideal for attaching solubilizing tails (morpholine, piperazine) or selectivity hooks.
SAR Decision Map

SAR_Map Center Pyrido[3,2-d] pyrimidine Core C4 C4-Position: Hinge Binding Center->C4 Primary Driver (Potency) C2 C2-Position: Ribose Pocket Center->C2 Fine Tuning (Sterics) C7 C7-Position: Solvent/Selectivity Center->C7 ADME/PK (Solubility)

Caption: Structural Activity Relationship (SAR) map highlighting key substitution vectors.

Biological Evaluation Protocols

Trustworthy data requires robust assay conditions. Below are the industry-standard protocols for validating these analogs.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the conversion of ATP to ADP by the kinase.

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response).

  • Reaction:

    • Mix Kinase (e.g., PI3K

      
      , 2 nM) + Substrate (PIP2:PS lipid vesicles) + Compound in reaction buffer (
      
      
      
      , HEPES).
    • Initiate with ATP (

      
       concentration, typically 10-50 
      
      
      
      ).
    • Incubate at RT for 60 mins.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase signal).
    
  • Analysis: Read Luminescence. Fit curves to Hill equation to determine

    
    .
    
Cellular Mechanistic Assay (Phospho-Flow)

To verify target engagement in a cellular context (e.g., inhibition of PI3K/Akt pathway).

  • Cell Line: Ramos (B-cells) or Jurkat (T-cells).

  • Stimulation: Treat cells with anti-IgM (B-cell receptor agonist) or anti-CD3 to activate the pathway.

  • Treatment: Incubate with Pyrido[3,2-d]pyrimidine analog for 1 hour.

  • Readout: Fix/Permeabilize cells. Stain with Anti-pAKT (Ser473) or Anti-pSLP76 (for HPK1).

  • Quantification: Flow Cytometry (Mean Fluorescence Intensity).

Signaling Pathway Context

Signaling Receptor TCR / BCR (Receptor) PI3K PI3K (delta) Receptor->PI3K Activation HPK1 HPK1 (Negative Regulator) Receptor->HPK1 Activation PIP3 PIP3 PI3K->PIP3 Catalysis AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Signaling SLP76 SLP-76 HPK1->SLP76 Phosphorylation (Degradation) SLP76->Receptor Feedback Inhibition

Caption: Key signaling nodes targeted by Pyrido[3,2-d]pyrimidine analogs (PI3K, HPK1).

Case Study: Seletalisib (UCB-5857)

Seletalisib represents the pinnacle of optimization for this scaffold.

  • Structure: N-{(R)-1-[8-chloro-2-(1-oxypyridin-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl}pyrido[3,2-d]pyrimidin-4-amine.

  • Mechanism: Potent, ATP-competitive inhibitor of PI3K

    
     (
    
    
    
    nM).
  • Key Feature: The trifluoroethyl group at the amine linker (C4) provides metabolic stability and fills a hydrophobic pocket, while the pyrido-pyrimidine core anchors the molecule to the hinge region.

References

  • Discovery of novel 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors. Source: MDPI / PMC URL:[Link]

  • Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3Kδ. Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyridopyrimidine Derivatives. Source: MDPI Pharmaceuticals URL:[Link]

Sources

Exploratory

Pyrido[3,2-d]pyrimidin-4-amine: A Privileged Scaffold in Modern Kinase-Targeted Drug Discovery

Introduction & Structural Rationale In the landscape of medicinal chemistry, bicyclic heteroaromatic systems frequently serve as core building blocks due to their structural rigidity and predictable pharmacokinetics. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of medicinal chemistry, bicyclic heteroaromatic systems frequently serve as core building blocks due to their structural rigidity and predictable pharmacokinetics. Among these, the pyridopyrimidine class consists of four possible isomeric structures: pyrido[2,3-d],[3,2-d], [3,4-d], and [4,3-d]pyrimidines[1]. Historically, the pyrido[3,2-d]pyrimidine isomer was the least explored due to synthetic bottlenecks[1]. However, recent advances have cemented its status as a "privileged scaffold," particularly in the development of ATP-competitive kinase inhibitors[1][2].

The structural causality behind its success lies in its bioisosteric relationship to adenine (the purine base of ATP). The nitrogen atoms at the N1 and N3 positions of the pyrimidine ring act as critical hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[2][3]. Furthermore, the C4-amine substitution provides a highly tunable vector that projects into the solvent-exposed region or ribose-binding pocket, while the pyridine ring (C6, C7, C8) allows for functionalization that probes deep hydrophobic specificity pockets, enabling exquisite selectivity across different kinase families[3][4].

Clinical Validation & Key Therapeutic Targets

The therapeutic utility of the pyrido[3,2-d]pyrimidin-4-amine scaffold is best demonstrated by its successful application against complex kinase targets.

PI3Kδ Inhibition: Seletalisib (UCB-5857)

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that regulates B and T cell proliferation. Hyperactivation of this pathway is the primary driver of Activated PI3K-delta Syndrome (APDS) and contributes to autoimmune conditions like Sjögren's syndrome[5][]. Seletalisib , an orally bioavailable pyrido[3,2-d]pyrimidin-4-amine derivative, acts as a highly selective, ATP-competitive PI3Kδ inhibitor[2][5]. By blocking PI3Kδ, Seletalisib prevents the phosphorylation of PIP2 to PIP3, downstream AKT activation, and subsequent cytokine (IL-2) release[].

PI3K_Pathway BCR BCR / TCR Activation PI3K PI3Kδ (Target) BCR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Phosphorylation PIP3->AKT mTOR mTOR Activation AKT->mTOR Proliferation T/B Cell Proliferation & Cytokine Release mTOR->Proliferation Seletalisib Seletalisib (Pyrido[3,2-d]pyrimidin-4-amine) Seletalisib->PI3K Inhibits

Figure 1: PI3Kδ signaling pathway and targeted inhibition by Seletalisib.

MAP4K4 Inhibition: Fragment-Based Drug Discovery

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is implicated in tumor metastasis and cell migration. Researchers at Genentech utilized a Fragment-Based Drug Discovery (FBDD) approach to identify potent MAP4K4 inhibitors[3]. Starting from a low-molecular-weight fragment with high ligand efficiency, structural optimization led to the selection of the pyrido[3,2-d]pyrimidine core. The resulting Compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine) demonstrated low nanomolar potency, excellent kinase selectivity, and robust in vivo pharmacodynamics in human tumor xenograft models[3][4].

FBDD_Workflow Frag Fragment Hit (High Ligand Efficiency) Scaffold Scaffold Selection (Pyrido[3,2-d]pyrimidine) Frag->Scaffold Opt Structural Optimization (C-6 & C-4 Substitution) Scaffold->Opt Comp29 Compound 29 (MAP4K4 Inhibitor) Opt->Comp29

Figure 2: Fragment-based lead optimization workflow for MAP4K4 inhibitors.

Quantitative Data Summary

The table below summarizes the pharmacological profiles of key pyrido[3,2-d]pyrimidin-4-amine derivatives currently documented in drug discovery pipelines:

Compound NamePrimary TargetIndication / Disease ModelDevelopment PhasePotency (IC50)Structural Notes
Seletalisib (UCB-5857) PI3KδAPDS, Sjögren's SyndromePhase II / III[5][]Low nMChiral trifluoroethyl substitution at the C4-amine[5][7].
Compound 29 MAP4K4Solid Tumors (Metastasis)Preclinical[3]Low nM6-(2-fluoropyridin-4-yl) substitution; derived via FBDD[3][4].
Compound 4 Mnk / HDACCancerPreclinical[8]N/A6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine[8].

Self-Validating Synthetic Methodology

To ensure reproducibility and trustworthiness, the synthesis of pyrido[3,2-d]pyrimidin-4-amines must be approached as a self-validating system. The most robust route involves the construction of the pyrimidin-4-one, subsequent chlorination, and a final Nucleophilic Aromatic Substitution (SNAr)[8][9].

Causality Behind Experimental Choices:
  • Trimethyl orthoformate acts as a one-carbon synthon, condensing with the primary amine and amide of the starting material to close the pyrimidine ring[9].

  • Phosphorus oxychloride (POCl3) is utilized to convert the stable pyrimidin-4-one tautomer into a highly electrophilic 4-chloro-pyrimidine. This creates an optimal leaving group (chloride) for the subsequent step[8].

  • Isopropanol (iPrOH) is selected as the SNAr solvent because it solubilizes the reactants at 50°C but promotes the precipitation of the final product upon cooling, acting as an intrinsic purification mechanism[8][9]. Triethylamine (Et3N) is strictly required to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine[8][9].

Step-by-Step Protocol (SNAr Route)
  • Cyclization : Dissolve substituted 3-aminopicolinamide (1.0 equiv) in anhydrous DMF. Add trimethyl orthoformate (1.1 equiv) and stir at 100°C. Validation: Monitor by TLC; the reaction is complete when the starting material disappears. Cool to room temperature to precipitate the pyrido[3,2-d]pyrimidin-4-one intermediate[9].

  • Chlorination : Suspend the intermediate in neat POCl3 and reflux for 3 hours. Validation: The suspension will clarify into a homogenous dark solution as the chloride forms. Carefully quench the mixture by dropwise addition into ice water to precipitate the 4-chloro-pyrido[3,2-d]pyrimidine[8].

  • SNAr Reaction : In a microwave vial or round-bottom flask, combine 4-chloro-pyrido[3,2-d]pyrimidine (1.0 equiv), the desired primary amine (e.g., 4-fluoroaniline, 1.1 equiv), and Et3N (3.0 equiv) in isopropanol. Stir at 50°C for 30 minutes[8][9].

  • Isolation : Validation: Monitor by LC-MS to confirm the mass shift corresponding to chloride displacement. Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold water and cold isopropanol, and dry under a vacuum to yield the final pyrido[3,2-d]pyrimidin-4-amine[8].

Synthesis_Workflow Step1 Starting Material (3-amino-picolinamide) Step2 Cyclization (CH(OCH3)3, DMF) Step1->Step2 Step3 Intermediate Pyrido[3,2-d]pyrimidin-4-one Step2->Step3 Step4 Chlorination (POCl3, Reflux) Step3->Step4 Step5 Electrophile 4-Chloro-pyrido[3,2-d]pyrimidine Step4->Step5 Step6 SNAr Reaction (R-NH2, Et3N, iPrOH, 50°C) Step5->Step6 Step7 Final Product Pyrido[3,2-d]pyrimidin-4-amine Step6->Step7

Figure 3: Step-by-step synthetic workflow for pyrido[3,2-d]pyrimidin-4-amines.

Conclusion

The pyrido[3,2-d]pyrimidin-4-amine scaffold has transcended its origins as a synthetically challenging heterocyclic curiosity to become a cornerstone in the design of highly selective kinase inhibitors. Through rational substitution at the C4 and C6/C7 positions, drug development professionals can fine-tune both the pharmacokinetic profile and target selectivity of these molecules, paving the way for next-generation therapeutics in oncology and immunology.

References

  • [8] Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors - PMC. nih.gov. Available at:

  • [2] Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. encyclopedia.pub. Available at:

  • [9] Towards an improved treatment of non-small cell lung cancer Hit-to-lead optimization of Spautin-1. vub.be. Available at:

  • [1] Review Article The chemistry of pyrido[2,3-d]pyrimidines. jocpr.com. Available at:

  • [5] SELETALISIB, селеталисиб , سيلستاليسيب , 司来利塞 , | New Drug Approvals. newdrugapprovals.org. Available at:

  • [7] Seletalisib | C23H14ClF3N6O | CID 56928390 - PubChem - NIH. nih.gov. Available at:

  • [3] Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed. nih.gov. Available at:

  • [] CAS 1362850-20-1 (Seletalisib) - BOC Sciences. bocsci.com. Available at:

  • [4] 4OBO: MAP4K4 in complex with inhibitor (compound 22), 6-(3-CHLOROPHENYL)QUINAZOLIN-4-AMINE - RCSB PDB. rcsb.org. Available at:

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of Pyrido[3,2-d]pyrimidin-4-amines

Application Note: Microwave-Assisted Synthesis of Pyrido[3,2-d]pyrimidin-4-amines Executive Summary & Biological Significance The pyrido[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrido[3,2-d]pyrimidin-4-amines

Executive Summary & Biological Significance

The pyrido[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bio-isostere to the widely utilized quinazoline core (found in drugs like Gefitinib and Erlotinib). By replacing the benzene ring of quinazoline with a pyridine ring, researchers can modulate physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability while retaining critical binding interactions in the ATP-binding pockets of kinases.

Key Biological Targets:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition.

  • DHFR: Dihydrofolate reductase inhibition (antifolate activity).

  • Antiviral/Antimicrobial: Potential activity against HCV and resistant bacterial strains.

This application note details a robust, microwave-assisted synthetic workflow designed to overcome the traditional bottlenecks of this scaffold—specifically the harsh thermal conditions required for cyclization and the long reaction times for nucleophilic aromatic substitution (SNAr).

Scientific Foundation & Retrosynthesis

The synthesis of the [3,2-d] isomer is historically more challenging than its [2,3-d] counterpart due to the lower reactivity of the 3-aminopicolinic acid precursor compared to 2-aminonicotinic acid. Microwave irradiation (MWI) provides the necessary activation energy to drive the initial condensation-cyclization rapidly, suppressing side reactions associated with prolonged thermal heating.

Retrosynthetic Logic:

  • Target: 4-Amino-substituted pyrido[3,2-d]pyrimidine.[1]

  • Disconnection: SNAr displacement of a leaving group (Cl) at the C4 position.

  • Precursor: 4-Chloropyrido[3,2-d]pyrimidine.

  • Scaffold Origin: Cyclocondensation of 3-aminopicolinic acid (or ester) with a C1 synthon (Formamide).

Retrosynthesis Target Target: Pyrido[3,2-d]pyrimidin-4-amine Intermediate Intermediate: 4-Chloro-pyrido[3,2-d]pyrimidine Target->Intermediate MW-Assisted S_NAr (Rapid Library Gen) Scaffold Scaffold: Pyrido[3,2-d]pyrimidin-4(3H)-one Intermediate->Scaffold Chlorination (POCl3, Thermal) Start Start: 3-Aminopicolinic Acid + Formamide Scaffold->Start MW-Assisted Cyclization (Niementowski Type)

Figure 1: Retrosynthetic pathway leveraging microwave acceleration for key steps.

Safety & Handling Protocols

  • Microwave Safety: Do NOT use domestic microwave ovens. Use a dedicated single-mode or multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave, Biotage Initiator) with active pressure and temperature monitoring.

  • POCl3 Warning: Phosphorus oxychloride is violently reactive with water and generates corrosive HCl gas.[2] Do not perform POCl3 reactions in a sealed microwave vial unless the reactor is specifically rated for corrosive gas generation and high-pressure containment of acid halides. This guide recommends thermal reflux for the chlorination step to ensure safety.

  • Venting: All microwave vials must be uncapped in a fume hood after cooling to <50°C to avoid sudden release of pressurized vapors.

Experimental Protocols

Phase 1: Scaffold Construction (Microwave-Assisted)

Objective: Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one. Mechanism: Niementowski-type cyclocondensation.

  • Reagents:

    • 3-Aminopicolinic acid (1.0 equiv)

    • Formamide (Excess, acts as solvent/reagent) - Note: Formamidine acetate can also be used.

  • Equipment: Single-mode Microwave Reactor (10 mL or 35 mL vial).

Step-by-Step:

  • Load 3-aminopicolinic acid (e.g., 2.0 mmol, ~276 mg) into a 10 mL microwave vial.

  • Add Formamide (2-3 mL). The solid may not dissolve immediately.

  • Add a magnetic stir bar and seal the vial.

  • Irradiation Parameters:

    • Temp: 170°C - 190°C

    • Time: 15 - 20 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up: Cool to room temperature. The product often precipitates upon cooling. Pour the mixture into ice-cold water (10 mL). Filter the solid, wash with water and cold ethanol.

  • Yield Expectation: 70-85%.

Phase 2: Activation (Thermal - Safety Critical)

Objective: Conversion to 4-Chloropyrido[3,2-d]pyrimidine.

  • Reagents:

    • Pyrido[3,2-d]pyrimidin-4(3H)-one (from Phase 1)

    • POCl3 (Phosphorus oxychloride) - Excess (5-10 equiv)

    • Catalytic DMF (optional)

Protocol:

  • Place the dry lactam (Phase 1 product) in a round-bottom flask.

  • Add POCl3 carefully in a fume hood.

  • Reflux at 105°C for 2-4 hours (monitor by TLC; mobile phase EtOAc/Hexane).

  • Work-up: Evaporate excess POCl3 under reduced pressure (use a caustic trap). Pour the residue onto crushed ice/NaHCO3 mixture (Careful! Exothermic). Extract with Dichloromethane (DCM). Dry over MgSO4 and concentrate.

  • Stability Note: The 4-chloro intermediate is sensitive to moisture. Store in a desiccator or use immediately for Phase 3.

Phase 3: Library Generation (Microwave-Assisted SNAr)

Objective: Synthesis of Pyrido[3,2-d]pyrimidin-4-amines (Final Targets). Advantage: Reaction times reduced from 12-24h (thermal) to 10-20 mins.

  • Reagents:

    • 4-Chloropyrido[3,2-d]pyrimidine (1.0 equiv)

    • Amine (Aniline or Aliphatic amine) (1.1 - 1.2 equiv)

    • Base: DIPEA (Diisopropylethylamine) (1.5 equiv) or Et3N.

    • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

Step-by-Step:

  • Dissolve 4-chloro intermediate (0.5 mmol) in iPrOH (2-3 mL) in a microwave vial.

  • Add the specific Amine (0.55 mmol) and DIPEA (0.75 mmol).

  • Seal the vial.

  • Irradiation Parameters:

    • Temp: 100°C - 120°C

    • Time: 10 - 15 minutes

    • Power: Dynamic (Max 150W)

  • Work-up:

    • Precipitation Method: Cool the vial.[3] Often the product precipitates. Filter and wash with cold ether/pentane.

    • Extraction Method: If soluble, evaporate solvent, redissolve in EtOAc, wash with water/brine, dry and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Optimization & Decision Logic

Use the following logic tree to optimize Phase 3 (Amination) if yields are low.

Optimization Start Start Optimization (Standard: iPrOH, 120°C, 10 min) CheckLCMS Check LC-MS/TLC Start->CheckLCMS Result1 Incomplete Conversion? CheckLCMS->Result1 Result2 Hydrolysis (OH product)? CheckLCMS->Result2 Result3 Decomposition/Many spots? CheckLCMS->Result3 Action1 Increase Temp to 140°C OR Change Solvent to n-BuOH Result1->Action1 Action2 Dry Solvent (Anhydrous) Check Amine Nucleophilicity Result2->Action2 Action3 Reduce Temp to 80°C Reduce Power/Hold Time Result3->Action3

Figure 2: Optimization logic for Microwave SNAr reactions.

Data Summary: Reaction Conditions Comparison

ParameterThermal Method (Conventional)Microwave Method (This Protocol)Advantage
Phase 1 (Cyclization) Reflux (160°C+), 6-12 Hours170-190°C, 15-20 Minutes36x Faster , Higher Purity
Phase 3 (Amination) Reflux (80°C), 4-24 Hours120°C, 10-15 MinutesRapid Library Gen , Cleaner Profile
Solvent Usage High (Reflux volumes)Low (Sealed vessel efficiency)Green Chemistry
Yield (Typical) 40-60%70-90%Improved Efficiency

References

  • Microwave-Assisted Synthesis of Bioactive Heterocycles (General Overview)

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the general application of MW irradiation in accelerating heterocycle formation, specifically relevant to the Niementowski reaction.
  • Synthesis of Pyrido[2,3-d]pyrimidines (Isomer Comparison)

    • Title: A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.[4]

    • Source: Molecular Diversity
    • Context: Provides comparative conditions for the [2,3-d] isomer which can be adapted for the [3,2-d] isomer.
  • Microwave-Assisted Amin

    • Title: Microwave-Assisted Amination of a Chloropurine Deriv
    • Source: PMC (PubMed Central)
    • Context: Validates the Phase 3 protocol (SNAr) using microwave energy for chloro-heterocycles.
  • Biological Relevance of Pyridopyrimidines

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d]...
    • Source: MDPI Pharmaceuticals
    • Context: Establishes the drug development significance (Kinase inhibition, DHFR) of the target scaffold.
  • 4-Chloropyrido[3,2-d]pyrimidine D

    • Source: PubChem CID 13101639
    • Context: Chemical properties and safety data for the key intermediate.[5]

Sources

Application

Application Note: Advanced Suzuki-Miyaura Functionalization of Pyridopyrimidine Scaffolds

Introduction & Strategic Overview Pyridopyrimidines represent a privileged class of pharmacophores, frequently embedded in the architectures of kinase inhibitors (e.g., CDK2, ZAP-70, and PI3K/mTOR dual inhibitors), antim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Pyridopyrimidines represent a privileged class of pharmacophores, frequently embedded in the architectures of kinase inhibitors (e.g., CDK2, ZAP-70, and PI3K/mTOR dual inhibitors), antimicrobial agents, and CNS therapeutics. However, the electron-deficient nature of the fused bicyclic system, combined with the potential for catalyst poisoning via nitrogen coordination, makes the late-stage functionalization of these cores notoriously challenging.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling remains the most robust methodology for constructing C–C bonds on these scaffolds. This application note provides a comprehensive guide to mastering the regioselectivity, orthogonal functionalization, and structural preservation of pyridopyrimidine cores during Suzuki-Miyaura couplings.

Mechanistic Insights & Reaction Causality

Regioselectivity in Polyhalogenated Cores

When functionalizing 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the site of the initial oxidative addition by the Pd(0) catalyst is strictly governed by the localized electron density of the heterocycle. The C4 position is the most electron-deficient (correlating with the most deshielded proton in the


H NMR of the parent non-halogenated heterocycle) . Consequently, the oxidative addition of Pd(0) occurs at C4 first, followed by C2, and finally C6. By strictly controlling the equivalents of the boronic acid and reaction time, chemists can isolate mono-, di-, or tri-arylated products with high precision.
Orthogonal Cross-Coupling: Halogens vs. Thioethers

To achieve completely distinct functionalizations at different positions, orthogonal leaving groups are utilized—most commonly a chlorine atom paired with a methylthio (-SMe) group. Under standard Suzuki conditions (Pd(PPh


)

, Na

CO

), the C–Cl bond readily undergoes oxidative addition, while the C–SMe bond remains entirely inert .

To subsequently activate the C–SMe bond, a desulfitative coupling is required. This necessitates the addition of a Copper(I) cofactor, such as Copper(I) thiophene-2-carboxylate (CuTC). The Cu(I) center coordinates to the sulfur atom, increasing the electrophilicity of the adjacent carbon and facilitating the insertion of the Pd(0) catalyst under microwave irradiation.

Base and Solvent Selection for Sensitive Cores

For pyridopyrimidines containing a lactam ring (e.g., pyrido[2,3-d]pyrimidin-7(8H)-ones), standard aqueous bases like Na


CO

or KOH at elevated temperatures can induce ring-opening or hydrolysis. In these sensitive systems, utilizing Cs

CO

in a 1,4-dioxane/water (10:1) solvent system provides the optimal balance: Cs

CO

is highly soluble and sufficiently basic to drive transmetalation, while the low-water environment protects the lactam core .

Visualizations of Coupling Pathways

Regioselectivity Start 2,4,6-Trihalogenopyrido [2,3-d]pyrimidine Step1 1st Suzuki Coupling Site: C4 (Most electron-deficient) Start->Step1 ArB(OH)2 (1.05 eq) Pd(PPh3)4, Na2CO3 Step2 2nd Suzuki Coupling Site: C2 Step1->Step2 Ar'B(OH)2 (1.05 eq) Pd(PPh3)4, Na2CO3 Step3 3rd Suzuki Coupling Site: C6 (Least electron-deficient) Step2->Step3 Ar''B(OH)2 (1.05 eq) Pd(PPh3)4, Na2CO3 End 2,4,6-Triarylpyrido [2,3-d]pyrimidine Step3->End

Fig 1. Regioselective Suzuki-Miyaura coupling order in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

Orthogonal Start 7-Chloro-2-methylsulfanylpyrido [2,3-d]pyrimidine Path1 C-7 Arylation (Standard Suzuki) Pd(PPh3)4, Na2CO3, Reflux Start->Path1 ArB(OH)2 Intermediate 7-Aryl-2-methylsulfanylpyrido [2,3-d]pyrimidine Path1->Intermediate Path2 C-2 Arylation (Desulfitative) Pd(PPh3)4, CuTC, Microwave 200°C Intermediate->Path2 Ar'B(OH)2 Product 2,7-Diarylpyrido [2,3-d]pyrimidine Path2->Product

Fig 2. Orthogonal cross-coupling strategy exploiting C-Cl vs. C-SMe reactivity differentials.

Quantitative Data: Reaction Conditions & Yields

The following table summarizes the optimized parameters for functionalizing various positions on the pyridopyrimidine core.

Substrate CoreTarget PositionCatalyst SystemBase & SolventTemp / TimeYield Range
2,4,6-Trichloro- C4 (1st Arylation)Pd(PPh

)

(5 mol%)
Na

CO

/ Tol:EtOH:H

O
110 °C / 4-12 h80 - 85%
2,4-Dichloro-6-aryl- C2 (2nd Arylation)Pd(PPh

)

(5 mol%)
Na

CO

/ Tol:EtOH:H

O
110 °C / 12 h75 - 80%
7-Chloro-2-SMe- C7 (Orthogonal)Pd(PPh

)

(5 mol%)
Na

CO

/ Tol:EtOH
Reflux / 18 h70 - 75%
7-Aryl-2-SMe- C2 (Desulfitative)Pd(PPh

)

+ CuTC
None / Anhydrous DME200 °C (MW) / 1 h65 - 75%
4-Chloro-7-oxo- C4 (Lactam Core)Pd(PPh

)

(5 mol%)
Cs

CO

/ Dioxane:H

O
100 °C / 8-12 h70 - 90%

Experimental Protocols

Protocol 1: Regioselective C4-Arylation of 2,4,6-Trichloropyrido[2,3-d]pyrimidine
  • Causality & Design : Using exactly 1.05 equivalents of boronic acid prevents over-arylation at the C2 position. The biphasic Toluene/Ethanol/Water system ensures the solubility of the lipophilic core while dissolving the inorganic Na

    
    CO
    
    
    
    base, with ethanol acting as a phase-transfer bridge.
  • Step-by-Step Methodology :

    • Preparation : In a Schlenk flask, dissolve 2,4,6-trichloropyrido[2,3-d]pyrimidine (0.5 mmol) and the arylboronic acid (0.525 mmol, 1.05 equiv) in a 3:1 mixture of Toluene/Ethanol (8 mL).

    • Base Addition : Add aqueous Na

      
      CO
      
      
      
      (1.0 mmol, 2.0 equiv, dissolved in 2 mL deionized water).
    • Deoxygenation : Purge the biphasic mixture with Argon for 15 minutes.

    • Catalyst Addition : Quickly add Pd(PPh

      
      )
      
      
      
      (0.025 mmol, 5 mol%).
    • Reaction : Heat the mixture to 110 °C under reflux for 4-12 hours.

    • Validation Checkpoint : Monitor via LC-MS. The reaction is self-validating when the starting material mass is completely replaced by the mono-arylated mass

      
      . Failure to deoxygenate properly will be visually validated by the solution turning black prematurely (Pd black precipitation) and the presence of biphenyl homocoupling side-products on the LC-MS trace.
      
    • Workup : Cool to room temperature, add 10 mL water and 10 mL CH

      
      Cl
      
      
      
      . Extract the aqueous layer with CH
      
      
      Cl
      
      
      (3 x 10 mL). Dry the combined organic layers over MgSO
      
      
      , filter, and concentrate. Purify via flash chromatography.
Protocol 2: Desulfitative C2-Arylation via Methylsulfur Release
  • Causality & Design : The C-SMe bond is chemically inert to standard Pd(0) oxidative addition. CuTC is added as a stoichiometric cofactor to coordinate the sulfur atom, increasing the leaving group ability of the thiolate and facilitating C–S bond cleavage. Microwave irradiation provides the high activation energy required.

  • Step-by-Step Methodology :

    • Preparation : In a microwave-safe sealed tube, combine 7-aryl-2-methylsulfanylpyrido[2,3-d]pyrimidine (0.3 mmol), arylboronic acid (0.66 mmol, 2.2 equiv), and CuTC (0.66 mmol, 2.2 equiv).

    • Solvent & Catalyst : Dissolve the solids in anhydrous DME (3 mL). Add Pd(PPh

      
      )
      
      
      
      (0.015 mmol, 5 mol%).
    • Atmosphere : Flush the tube with Argon and seal it immediately.

    • Irradiation : Heat the reaction mixture in a microwave reactor at 200 °C for exactly 1 hour.

    • Validation Checkpoint : The reaction mixture will change from a clear/yellowish solution to a dark, opaque suspension due to the formation of copper sulfide byproducts. Complete conversion is verified by TLC (disappearance of the UV-active starting material spot).

    • Workup : Cool to room temperature. Pour the mixture into saturated aqueous NaHCO

      
       (20 mL) to neutralize and quench the copper salts. Extract with CH
      
      
      
      Cl
      
      
      (3 x 20 mL). Dry over MgSO
      
      
      , concentrate, and purify.
Protocol 3: C4-Arylation of Pyrido[2,3-d]pyrimidin-7(8H)-ones
  • Causality & Design : The lactam ring is highly sensitive to strong bases and can undergo ring-opening. Cs

    
    CO
    
    
    
    provides sufficient basicity for transmetalation without degrading the core. The 1,4-dioxane/water (10:1) solvent system minimizes hydrolytic degradation while stabilizing the transition state.
  • Step-by-Step Methodology :

    • Preparation : To a pressure vessel, add the 4-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one derivative (1.0 mmol), arylboronic acid (1.2 mmol), and Cs

      
      CO
      
      
      
      (2.5 mmol).
    • Solvent : Add a deoxygenated 10:1 mixture of 1,4-dioxane and water (11 mL total).

    • Catalyst : Add Pd(PPh

      
      )
      
      
      
      (0.05 mmol, 5 mol%) under a stream of Argon. Seal the vessel tightly.
    • Reaction : Heat to 100 °C for 8-12 hours with vigorous stirring.

    • Validation Checkpoint : The reaction progress can be visually tracked; the initial suspension often becomes homogenous as the product forms. LC-MS should indicate the desired

      
       and the strict absence of the hydrolyzed 4-hydroxy byproduct, validating the choice of base.
      
    • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer, concentrate under reduced pressure, and purify by silica gel chromatography.

References

  • Title : Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source : Comptes Rendus de l'Académie des Sciences / Comptes Rendus Chimie (2019) URL :[Link]

  • Title : Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 Source : Pharmaceuticals (PubMed Central, 2021) URL :[Link]

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of Pyrido[3,2-d]pyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Pyrido[3,2-d]pyrimidin-4-amine The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrido[3,2-d]pyrimidin-4-amine

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a range of biological targets, leading to its exploration in developing inhibitors for kinases, dihydrofolate reductase, and other enzymes implicated in diseases like cancer and autoimmune disorders.[1][2][3] Pyrido[3,2-d]pyrimidin-4-amine, as a key intermediate or a final active pharmaceutical ingredient (API), requires rigorous and unambiguous characterization to ensure its identity, purity, and stability.

This guide provides a comprehensive overview of the essential analytical techniques for the characterization of Pyrido[3,2-d]pyrimidin-4-amine. The methodologies detailed herein are designed to be robust and self-validating, providing the high-quality data necessary to support drug discovery and development programs. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining not just the "how" but the critical "why" behind each experimental choice.

Chromatographic Analysis: Purity and Quantification via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Pyrido[3,2-d]pyrimidin-4-amine and quantifying it in various matrices. A reversed-phase (RP-HPLC) method is typically the most effective choice due to the compound's aromatic and moderately polar nature.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides excellent retention and resolution for aromatic compounds like pyridopyrimidines.[4]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent modulates the retention time, while the buffer (e.g., ammonium formate or formic acid) controls the ionization state of the basic amine and nitrogen-containing rings, leading to improved peak shape and reproducibility.[5][6]

  • UV Detection: The fused aromatic ring system of Pyrido[3,2-d]pyrimidin-4-amine contains multiple chromophores that strongly absorb UV radiation, making UV detection a sensitive and reliable method for quantification. The detection wavelength is set at or near the compound's absorption maximum (λmax) for optimal sensitivity.[6][7]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve sample in diluent (e.g., 50:50 MeCN/H2O) Filter Filter sample and mobile phases (0.45 µm filter) SamplePrep->Filter MobilePhase Prepare Mobile Phases A & B (e.g., H2O + 0.1% FA; MeCN + 0.1% FA) MobilePhase->Filter Injection Inject sample (5-10 µL) Filter->Injection Column Separation on C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Detection UV Detection at λmax (e.g., 275 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Calculate Purity/Concentration Integration->Quantification

Caption: RP-HPLC workflow for purity assessment.

Protocol: RP-HPLC Method for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minStandard for analytical columns, ensuring good efficiency.[5][6]
Column Temp. 35 °CEnhances reproducibility by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume for analytical scale separations.
Detection UV at 275 nmWavelength chosen for high absorbance by pyridine derivatives.[6]
Gradient 10% B to 90% B over 15 minEnsures elution of the main compound and any impurities with varying polarities.
  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization: Unambiguous Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of Pyrido[3,2-d]pyrimidin-4-amine.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of the compound, which provides direct confirmation of its elemental composition.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, nitrogen-containing molecules. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight readily identifiable.

  • High-Resolution MS (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap provide a highly accurate mass measurement, allowing for the determination of the molecular formula and distinguishing it from other compounds with the same nominal mass.

Experimental Workflow: LC-MS Analysis

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis LC_Inject Inject sample into LC system LC_Column Elute from C18 column LC_Inject->LC_Column Ionization Ionize eluent (ESI Source) LC_Column->Ionization MassAnalyzer Separate ions by m/z (e.g., TOF Analyzer) Ionization->MassAnalyzer Detector Detect ions MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum IdentifyPeak Identify [M+H]⁺ peak MassSpectrum->IdentifyPeak ConfirmMW Confirm Molecular Weight and Formula (HRMS) IdentifyPeak->ConfirmMW

Caption: LC-MS workflow for molecular weight confirmation.

Expected Results: For Pyrido[3,2-d]pyrimidin-4-amine (C₇H₆N₄), the expected monoisotopic mass is 146.06 g/mol . The ESI-MS spectrum in positive mode should show a prominent peak for the [M+H]⁺ ion at an m/z of approximately 147.07.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this class of compounds, as it can solubilize the molecule and its amine protons are often observed as exchangeable peaks.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic protons on the pyridine and pyrimidine rings will appear in a characteristic downfield region.

  • ¹³C NMR: Reveals the number and type of carbon atoms, including the quaternary carbons of the fused ring system.

Expected Spectral Data:

TechniqueExpected Chemical Shifts (δ, ppm)Rationale
¹H NMR ~8.9-7.5 (m, Ar-H)Protons on the electron-deficient pyridine and pyrimidine rings are deshielded.[9][10]
~8.2 (br s, -NH₂)Amine protons are typically broad and exchangeable with D₂O.[9]
¹³C NMR ~163-100 (Ar-C)Aromatic carbons appear in this characteristic range.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected FTIR Data:

Wavenumber (cm⁻¹)VibrationRationale
3450 - 3250N-H Stretch (Amine)Characteristic stretching of the primary amine group.[9][11]
1650 - 1580C=N Stretch (Ring)Vibrations from the C=N bonds within the pyrimidine and pyridine rings.[9][11]
1590 - 1450C=C Stretch (Aromatic)Aromatic ring stretching vibrations.

Thermal Analysis: Stability and Phase Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the material's thermal stability, melting point, and purity.[12][13]

Causality Behind Experimental Choices:

  • TGA: Measures mass loss as a function of temperature, identifying the decomposition temperature. This is a key indicator of thermal stability.

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and heat of fusion, which are characteristic physical properties of a pure crystalline solid. A sharp melting peak in DSC indicates high purity.

Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow Sample Place sample (2-5 mg) in TGA/DSC pan TGA TGA: Heat under N₂ atmosphere (e.g., 10 °C/min) Sample->TGA DSC DSC: Heat under N₂ atmosphere (e.g., 10 °C/min) Sample->DSC TGA_Data Record mass loss vs. temp TGA->TGA_Data DSC_Data Record heat flow vs. temp DSC->DSC_Data Analysis Analyze Data: - Decomposition Temp (TGA) - Melting Point & Purity (DSC) TGA_Data->Analysis DSC_Data->Analysis

Caption: Integrated TGA and DSC workflow.

Protocol: TGA/DSC Analysis
  • Instrumentation: A simultaneous TGA/DSC analyzer or separate instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Conditions:

    • Atmosphere: Inert nitrogen gas at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.[12]

    • Temperature Range: Typically from 30 °C to a temperature above the expected decomposition point (e.g., 400 °C).

  • Data Analysis:

    • TGA Thermogram: Determine the onset temperature of decomposition.

    • DSC Thermogram: Determine the peak temperature of the melting endotherm.

Integrated Analytical Strategy for Comprehensive Characterization

No single technique is sufficient for the complete characterization of a pharmaceutical compound. The true power lies in integrating the data from these orthogonal methods. The HPLC provides a purity value, MS confirms the molecular weight, NMR elucidates the structure, FTIR identifies functional groups, and thermal analysis defines physical properties. This integrated approach provides a self-validating system, ensuring the unambiguous identification and quality assessment of Pyrido[3,2-d]pyrimidin-4-amine.

Overall Characterization Workflow

Integrated_Workflow cluster_techniques Compound Pyrido[3,2-d]pyrimidin-4-amine (Sample) HPLC HPLC (Purity) Compound->HPLC MS Mass Spectrometry (Molecular Weight) Compound->MS NMR NMR (¹H, ¹³C) (Structure) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR Thermal Thermal Analysis (TGA/DSC) (Stability/Melting Point) Compound->Thermal Report Comprehensive Characterization Report HPLC->Report MS->Report NMR->Report FTIR->Report Thermal->Report

Caption: Integrated strategy for full characterization.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • 4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. (2015). PubMed.
  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (2025). INDIAN J. CHEM..
  • Thermal analysis of some novel pyrimidine deriv
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Appl Sci Biotechnol J Adv Res.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Publisher source not found.
  • Thermal analysis of some novel pyrimidine derivatives. (2019).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
  • The chemistry of pyrido[2,3-d]pyrimidines. (2016). J. Chem. Pharm. Res..
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Publisher source not found.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007).
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Publisher source not found.
  • An In-depth Technical Guide to the Physical Properties of Pyrido[3,2-d]pyrimidine-2,4-diol. (2025). Benchchem.
  • pyrido[3,2-d]pyrimidin-4-amine | 875233-01-5. (n.d.). 摩熵化学.

Sources

Application

Application Note: In Vitro Kinase Profiling of Pyrido[3,2-d]pyrimidin-4-amine Derivatives

Executive Summary Pyrido[3,2-d]pyrimidin-4-amines represent a highly privileged class of nitrogen-containing heterocyclic pharmacophores in modern oncology and targeted therapeutics. Due to their structural mimicry of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[3,2-d]pyrimidin-4-amines represent a highly privileged class of nitrogen-containing heterocyclic pharmacophores in modern oncology and targeted therapeutics. Due to their structural mimicry of the adenine ring of ATP, these compounds function as potent, ATP-competitive kinase inhibitors. They have demonstrated profound efficacy in targeting critical nodes within oncogenic signaling networks, including the PI3K/mTOR pathway, MAP4K4, and ERK5[1][2][3].

To accurately evaluate the potency (IC50), selectivity, and mechanism of action of these inhibitors, drug development professionals require robust, high-throughput in vitro kinase assays. This application note details a comprehensive, self-validating screening protocol utilizing two orthogonal methodologies: the universal ADP-Glo™ Luminescent Assay and the target-specific Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay .

Mechanistic Grounding & Target Landscape

The pyrido[3,2-d]pyrimidine scaffold is highly versatile. By modifying the substituents at the C-2, C-4, C-6, and C-7 positions, medicinal chemists can finely tune the selectivity profile of the inhibitor[1][4].

  • PI3K/mTOR Dual Inhibition: 2,4,7-trisubstituted derivatives have been optimized to simultaneously block PI3Kα and mTOR, shutting down downstream AKT signaling which drives tumor survival[1].

  • ERK5 & MAP4K4: Halogenated and piperidinyl-substituted derivatives (e.g., BAY-885) exhibit low-nanomolar potency against ERK5 and MAP4K4, disrupting the MAPK cascade responsible for cellular proliferation and migration[2][3].

Signaling Inhibitor Pyrido[3,2-d]pyrimidin-4-amines PI3K PI3K Inhibitor->PI3K mTOR mTOR Inhibitor->mTOR MAP4K4 MAP4K4 Inhibitor->MAP4K4 ERK5 ERK5 Inhibitor->ERK5 AKT AKT PI3K->AKT Phosphorylates Proliferation Tumor Cell Survival & Proliferation mTOR->Proliferation Translation MEK5 MEK5 MAP4K4->MEK5 Cascades ERK5->Proliferation Transcription AKT->mTOR Activates MEK5->ERK5 Phosphorylates

Fig 1. Multi-target inhibition profile of Pyrido[3,2-d]pyrimidin-4-amines in oncogenic signaling.

Quantitative Profiling Data

The following table summarizes the in vitro biochemical potency of representative pyrido[3,2-d]pyrimidin-4-amine derivatives against their primary kinase targets.

Compound / ScaffoldPrimary Target(s)IC50 (nM)Assay MethodologyReference
Compound 1 (2,4,7-Trisubstituted)PI3Kα / mTOR19 / 37Luminescent / Electrophoretic[1]
BAY-885 ERK5< 10TR-FRET / ADP-Glo[3]
Compound 29 (6-(2-fluoropyridin-4-yl))MAP4K4Low nMKinase Activity Assay[2]
BDBM299405 MAP4K4825MAP4K4 Inhibition Assay[5]

Assay Selection Rationale: ADP-Glo vs. TR-FRET

To ensure scientific integrity and eliminate assay-specific artifacts, a dual-assay orthogonal screening approach is highly recommended.

  • 6: This luminescent assay measures the depletion of ATP and generation of ADP[6].

    • Causality for choice: It is a universal assay that accommodates up to 1 mM ATP[6]. Because pyrido-pyrimidines are ATP-competitive, testing them at physiological ATP concentrations (which are high) is critical to determine their true in vivo efficacy and

      
       values[7].
      
  • 8: Utilizes a Terbium (Tb)-labeled antibody and a fluorescein-labeled substrate[8].

    • Causality for choice: Heterocyclic compounds like pyrido[3,2-d]pyrimidines often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement and uses a ratiometric readout (Emission 520 nm / 490 nm), which mathematically cancels out compound auto-fluorescence and well-to-well volume variations[8][9].

ProtocolLogic Compound Inhibitor Preparation KinaseRxn Kinase Reaction (ATP + Substrate) Compound->KinaseRxn Split Assay Modality KinaseRxn->Split ADPGlo ADP-Glo Assay (Universal) Split->ADPGlo High ATP Tolerance TRFRET TR-FRET Assay (Target-Specific) Split->TRFRET High Sensitivity Stop1 Deplete ATP Convert ADP to ATP ADPGlo->Stop1 Stop2 Add EDTA & Tb-Antibody TRFRET->Stop2 Read1 Luminescence Readout Stop1->Read1 Read2 Ratiometric Fluorescence Readout Stop2->Read2

Fig 2. Orthogonal in vitro screening workflow utilizing ADP-Glo and TR-FRET assay modalities.

Detailed Experimental Protocols

Protocol A: Universal ADP-Glo™ Kinase Assay

Optimized for a 384-well low-volume plate format (20 µL final volume).

Step 1: Compound Preparation & Pre-incubation

  • Prepare a 100X stock of the pyrido[3,2-d]pyrimidin-4-amine inhibitor in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve.

  • Dilute the compounds 1:25 in 1X Kinase Buffer to create a 4X working solution (4% DMSO).

    • Causality: Kinases are highly sensitive to solvent toxicity. This step ensures that the final DMSO concentration in the assay remains strictly at 1% across all wells, preventing solvent-induced denaturation of the kinase[10].

  • Add 2.5 µL of the 4X inhibitor to the 384-well plate.

  • Add 2.5 µL of 4X Kinase Enzyme (e.g., PI3K or MAP4K4). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium with the kinase prior to the introduction of the competitive substrate (ATP), which is critical for accurately assessing slow-binding inhibitors.

Step 2: Kinase Reaction

  • Initiate the reaction by adding 5 µL of a 2X ATP/Substrate mix.

  • Incubate for 60 minutes at room temperature.

Step 3: Signal Generation & Detection

  • Add 5 µL of ADP-Glo™ Reagent to the reaction. Incubate for 40 minutes[11].

    • Causality: This reagent instantly terminates the kinase reaction and actively depletes all unconsumed ATP. This eliminates the background signal, ensuring that any subsequent luminescence is derived only from the ADP produced during the kinase reaction[6].

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes[11].

    • Causality: This reagent converts the generated ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to generate a stable luminescent signal[6].

  • Read luminescence on a microplate reader (integration time: 0.5–1 second/well)[11].

Protocol B: Target-Specific TR-FRET Assay

Optimized for a 384-well low-volume plate format (20 µL final volume).

Step 1: Kinase Reaction

  • Following the same compound preparation logic as Protocol A, add 2.5 µL of 4X inhibitor (4% DMSO) to the plate[10].

  • Add 5 µL of 2X Kinase/Fluorescein-labeled Substrate mixture[9].

  • Add 2.5 µL of 4X ATP to initiate the reaction. Incubate for 60 minutes at room temperature[9].

Step 2: Reaction Termination & Detection

  • Add 10 µL of TR-FRET Dilution Buffer containing EDTA (final concentration 10-15 mM) and Terbium (Tb)-labeled phospho-specific antibody (final concentration 0.5-2 nM)[9].

    • Causality: EDTA acts as a potent chelator of

      
       ions. Because kinases require 
      
      
      
      as a cofactor for ATP hydrolysis, EDTA instantly quenches the enzymatic reaction[9][12]. The Tb-antibody specifically binds to the phosphorylated substrate, bringing the Terbium donor and Fluorescein acceptor into close proximity (<10 nm) to allow FRET[9][13].
  • Incubate in the dark for 60 minutes at room temperature[9].

Step 3: Ratiometric Readout

  • Measure time-resolved fluorescence using a dedicated HTRF/TR-FRET compatible plate reader[8].

  • Excite at 340 nm. Measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[9].

  • Calculate the TR-FRET ratio:

    
    [9].
    
    • Causality: The ratiometric calculation normalizes the data, eliminating false positives caused by the intrinsic fluorescence of the pyrido[3,2-d]pyrimidine scaffold or minor pipetting errors[8].

Data Analysis & Quality Control

  • Z'-Factor Calculation: To validate the robustness of the assay, calculate the Z'-factor using positive (vehicle + enzyme) and negative (vehicle + no enzyme) controls. A Z'-factor

    
     indicates an excellent, high-throughput ready assay[7].
    
  • IC50 Determination: Plot the normalized assay signal (Luminescence or TR-FRET ratio) against the

    
     of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to extract the IC50 value[12].
    

References

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - Molecules (MDPI), 2021. URL: [Link]

  • Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 - Journal of Medicinal Chemistry (ACS), 2018. URL: [Link]

  • MAP4K4 in complex with inhibitor (compound 22), 6-(3-CHLOROPHENYL)QUINAZOLIN-4-AMINE - RCSB PDB, 2014. URL:[Link]

  • Ki Summary: BDBM299405 (MAP4K4 Inhibition Assay) - BindingDB. URL:[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport, 2025. URL: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. URL: [Link]

Sources

Method

Application Note: Advanced Cell-Based Proliferation Assays for Evaluating Anticancer Pyridopyrimidines

Introduction & Mechanistic Rationale Pyridopyrimidines represent a highly privileged heterocyclic scaffold in modern oncology, serving as the structural backbone for numerous ATP-competitive kinase inhibitors[1]. The cli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyridopyrimidines represent a highly privileged heterocyclic scaffold in modern oncology, serving as the structural backbone for numerous ATP-competitive kinase inhibitors[1]. The clinical success of this chemical class is most prominently demonstrated by palbociclib , a highly selective, first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of hormone receptor-positive breast cancer[2][3]. Beyond CDK4/6, novel pyridopyrimidine derivatives such as CMG002 and Ku-0063794 have been engineered as potent dual inhibitors of the PI3K/mTOR signaling pathways, which are frequently hyperactivated in gastric, ovarian, and breast carcinomas[4][5].

From an assay development perspective, it is critical to understand the causality of these drugs' mechanisms of action. Palbociclib competitively binds to the ATP-binding cleft of CDK4/6, preventing the phosphorylation of the retinoblastoma (Rb) protein[6]. Hypophosphorylated Rb sequesters E2F transcription factors, effectively halting the cell cycle at the G1-to-S phase restriction point[2][6]. Similarly, PI3K/mTOR-targeting pyridopyrimidines induce profound G1-phase cell cycle arrest before eventually triggering apoptosis[7][8]. Because these agents are primarily cytostatic rather than acutely cytotoxic, the selection and optimization of cell-based proliferation assays must be meticulously tailored to capture long-term growth inhibition rather than rapid cell death.

Mechanism Growth Growth Signals PI3K PI3K / AKT Pathway Growth->PI3K activates CyclinD Cyclin D Growth->CyclinD upregulates mTOR mTORC1 / mTORC2 PI3K->mTOR activates mTOR->CyclinD upregulates CDK46 CDK4 / CDK6 CyclinD->CDK46 binds Rb Rb Protein (Hypophosphorylated) CDK46->Rb phosphorylates pRb p-Rb Protein (Hyperphosphorylated) Rb->pRb converts to E2F E2F Transcription Factor pRb->E2F releases SPhase G1 to S Phase Transition (Proliferation) E2F->SPhase drives Palbo Palbociclib (CDK4/6 Inhibitor) Palbo->CDK46 CMG CMG002 / Ku-0063794 (PI3K/mTOR Inhibitors) CMG->PI3K CMG->mTOR

Mechanism of action of anticancer pyridopyrimidines targeting CDK4/6 and PI3K/mTOR pathways.

Strategic Selection of Proliferation Assays

When evaluating cytostatic pyridopyrimidines, traditional tetrazolium reduction assays (e.g., MTT, MTS) can yield confounding artifacts. Mitochondrial reductase activity can fluctuate independently of actual cell numbers during prolonged G1 arrest. To ensure a self-validating and robust screening system, a two-tiered assay strategy is recommended:

Table 1: Comparison of Proliferation Assays for Pyridopyrimidines
Assay TypeTarget / ReadoutAdvantages for PyridopyrimidinesLimitations
ATP-Based Luminescence (e.g., CellTiter-Glo)Intracellular ATP (directly proportional to viable cell number)Highly sensitive; avoids metabolic artifacts of MTT; excellent for high-throughput IC50 determination.Lytic assay (end-point only); cannot distinguish between cytostatic and cytotoxic effects alone.
EdU Incorporation (Click Chemistry)De novo DNA synthesis (S-phase entry)Directly measures the functional consequence of CDK4/6 inhibition (blockade of G1-to-S transition)[6].Lower throughput; requires fluorescence microscopy or flow cytometry.
Clonogenic Survival Single-cell colony formationAssesses long-term irreversible effects and senescence post-drug withdrawal[6].Time-consuming (1-3 weeks); not suitable for initial dose-response screening.

Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Experimental causality dictates that incubation time and seeding density are the most critical variables when assessing cytostatic kinase inhibitors.

Protocol A: High-Throughput ATP-Based Viability Assay for IC50 Determination

Rationale: Because pyridopyrimidines arrest cellular proliferation, untreated control cells must be allowed to undergo at least 2 to 3 doubling times to create a statistically significant assay window between treated and untreated populations.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., MCF-7, MDA-MB-231). Seed cells into opaque-walled 96-well plates at an optimized density (typically 2,000–4,000 cells/well in 100 µL media) to ensure they do not reach >80% confluence by the end of the assay.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent evaporation in the inner experimental wells.

  • Overnight Incubation: Incubate plates at 37°C, 5% CO₂ for 18–24 hours to allow for cellular attachment and recovery.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the pyridopyrimidine (e.g., palbociclib) in DMSO. Dilute these stocks 1:1000 into culture media to maintain a final DMSO concentration of ≤0.1% (v/v) to prevent vehicle toxicity. Add 100 µL of the drug-containing media to the wells.

  • Prolonged Incubation: Incubate for 72 hours . Causality Note: A 24-hour assay will falsely indicate low potency for palbociclib, as cells already in the S or G2/M phases will complete their cycle before arresting in the subsequent G1 phase[2].

  • ATP Detection: Equilibrate the plate and the ATP-luminescence reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis and Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Validation: Calculate the Z'-factor using the vehicle control and a known cytotoxic positive control (e.g., 1 µM staurosporine). A Z'-factor > 0.5 validates the assay's robustness.

Protocol B: EdU Incorporation Assay for S-Phase Blockade Confirmation

Rationale: To prove that the reduction in ATP is due to G1 arrest (the specific mechanism of CDK4/6 inhibitors[6]) rather than non-specific toxicity, DNA synthesis must be measured. EdU is preferred over BrdU because its alkyne group reacts with a fluorescent azide via copper-catalyzed click chemistry, eliminating the need for harsh DNA denaturation that ruins cell morphology.

Step-by-Step Methodology:

  • Treatment: Seed and treat cells on glass coverslips or in 96-well imaging plates with the pyridopyrimidine at its established IC50 concentration for 24–48 hours.

  • EdU Pulse: Add 10 µM EdU directly to the culture media for the final 2 hours of incubation. Causality Note: A 2-hour pulse is optimal for capturing the fraction of cells actively synthesizing DNA without labeling multiple cell cycles.

  • Fixation & Permeabilization: Wash with PBS, fix cells with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click Reaction: Prepare the Click-iT reaction cocktail (PBS, CuSO₄, fluorescent azide, and ascorbic acid). Add to wells and incubate for 30 minutes in the dark.

  • Counterstain: Wash thoroughly and counterstain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

  • Analysis: Image via fluorescence microscopy or analyze via flow cytometry. Calculate the percentage of EdU-positive cells relative to total nuclei.

Workflow N1 1. Cell Seeding (Log-Phase Growth) N2 2. Drug Treatment (Pyridopyrimidines) N1->N2 N3 3. Incubation (72 Hours minimum) N2->N3 N4 4. Assay Reagent (ATP-Glo / EdU) N3->N4 N5 5. Detection (Luminescence/FACS) N4->N5 N6 6. Data Analysis (IC50 Calculation) N5->N6

Step-by-step workflow for evaluating pyridopyrimidine-induced cytostasis in cancer cells.

Data Presentation & Interpretation

When analyzing dose-response curves for cytostatic pyridopyrimidines, researchers will frequently observe a "plateau" effect. Unlike cytotoxic chemotherapies (e.g., doxorubicin) that drive viability to 0%, pure CDK4/6 inhibitors may plateau at 30-50% relative viability. This reflects a state where the cell population has stopped expanding but remains metabolically alive (senescence)[6].

Table 2: Representative IC50 Values of Anticancer Pyridopyrimidines
CompoundPrimary TargetCell Line (Cancer Type)Representative IC50Reference Data
Palbociclib CDK4 / CDK6MCF-7 (ER+ Breast Cancer)~148 nM[9]
Palbociclib CDK4 / CDK6MDA-MB-231 (Triple-Negative)~432 nM[9]
CMG002 PI3K / mTORAGS (Gastric Cancer)~1.56 µM[4]
Ku-0063794 mTORC1 / mTORC2General / Cell-Free Kinase Assay~10 nM[5]

Note: IC50 values are highly dependent on the specific proliferation assay used, seeding density, and the duration of drug exposure. ER-positive breast cancer cell lines (e.g., MCF-7) demonstrate significantly higher sensitivity to palbociclib compared to Rb-deficient or triple-negative lines[2][9].

References

1.2 2.10 3. 3 4.7 5.1 6.6 7.9 8.4 9.8 10.5

Sources

Application

Application Note: Pyrido[3,2-d]pyrimidin-4-amines as VEGFR-2 Inhibitors

[1] Introduction Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenesis in endothelial cells.[1][2] Aberrant upregulation of VEGFR-2 signaling is a hallmark of solid tumor pro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenesis in endothelial cells.[1][2] Aberrant upregulation of VEGFR-2 signaling is a hallmark of solid tumor progression, facilitating the transition from latent to invasive malignant phenotypes. While first-generation inhibitors like Sorafenib and Sunitinib have validated this target, the emergence of resistance and off-target toxicity necessitates the development of novel chemotypes.

The Pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure for kinase inhibition.[3] Its bioisosteric relationship to the quinazoline core (found in Gefitinib/Erlotinib) allows it to mimic the adenine moiety of ATP, facilitating tight binding to the kinase hinge region. This guide details the application of 4-amino-substituted pyrido[3,2-d]pyrimidines as potent VEGFR-2 inhibitors, covering synthesis, enzymatic validation, and cellular profiling.

Mechanism of Action

These inhibitors function as Type I ATP-competitive inhibitors . They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of the activation loop and downstream signaling via the RAF/MEK/ERK and PI3K/AKT pathways.

VEGFR2_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Phosphorylation Inhibitor Pyrido[3,2-d]pyrimidin-4-amine Inhibitor->VEGFR2 ATP Competition (Blockade) AKT AKT PI3K->AKT Angiogenesis Angiogenesis & Proliferation AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 1: VEGFR-2 Signaling Cascade and Mechanism of Inhibition.

Chemical Synthesis & Characterization[1][5][6][7][8]

The synthesis of pyrido[3,2-d]pyrimidin-4-amines typically proceeds via a nucleophilic aromatic substitution (


) of a 4-chloro intermediate.
General Synthetic Scheme

The core scaffold is constructed from 3-aminopyridine-2-carboxylic acid, followed by cyclization with formamide or urea, chlorination, and finally amination.

Synthesis_Scheme Start 3-aminopyridine-2-carboxylic acid Step1 Cyclization (Urea/Formamide, 180°C) Start->Step1 Int1 Pyrido[3,2-d]pyrimidin-4(3H)-one Step1->Int1 Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 4-Chloropyrido[3,2-d]pyrimidine Step2->Int2 Step3 Amination (Ar-NH2, iPrOH, Reflux) Int2->Step3 Product Target: Pyrido[3,2-d]pyrimidin-4-amine Step3->Product

Figure 2: General synthetic route for Pyrido[3,2-d]pyrimidin-4-amine derivatives.

Representative Protocol: Synthesis of Compound 4a

Target: N-(3-chloro-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine

Reagents:

  • 4-Chloropyrido[3,2-d]pyrimidine (Intermediate)

  • 3-Chloro-4-fluoroaniline (Amine source)

  • Isopropanol (Solvent)

  • Triethylamine (Base, optional)

Procedure:

  • Dissolution: Dissolve 4-chloropyrido[3,2-d]pyrimidine (1.0 eq, 1 mmol) in anhydrous isopropanol (10 mL) in a round-bottom flask.

  • Addition: Add 3-chloro-4-fluoroaniline (1.1 eq, 1.1 mmol). If the amine is a salt, add 1.5 eq of triethylamine.

  • Reaction: Reflux the mixture at 85°C for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Work-up: Cool the reaction to room temperature. The product often precipitates as a hydrochloride salt.

  • Filtration: Filter the precipitate and wash with cold isopropanol followed by diethyl ether.

  • Purification: If necessary, recrystallize from ethanol or purify via flash column chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ) looking for the characteristic singlet of the pyrimidine C-2 proton (~8.5–9.0 ppm) and the disappearance of the C-Cl signal.

In Vitro Enzymatic Assay (Kinase Inhibition)[2][5][7][9]

To determine the


 of the synthesized compounds, a luminescent kinase assay (e.g., ADP-Glo or Kinase-Glo) is recommended. This protocol uses the ADP-Glo™ Kinase Assay  (Promega), which quantifies ADP produced during the kinase reaction.
Materials
  • Enzyme: Recombinant Human VEGFR-2 (KDR), active (e.g., BPS Bioscience #40301).

  • Substrate: Poly (Glu:Tyr, 4:1) peptide.[2]

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Protocol
  • Compound Prep: Prepare 3-fold serial dilutions of the test inhibitors in 100% DMSO. Dilute these 1:10 into 1X Assay Buffer (Final DMSO concentration in assay should be <1%).

  • Enzyme Mix: Dilute VEGFR-2 enzyme to 0.2 ng/µL in Assay Buffer.

  • Substrate/ATP Mix: Prepare a mix of Poly(Glu:Tyr) (0.2 mg/mL) and ATP (10 µM, near

    
    ).
    
  • Reaction Setup (384-well plate):

    • Add 2 µL of Compound dilution.

    • Add 2 µL of Enzyme Mix. Incubate for 15 min at RT (allows inhibitor binding).

    • Add 1 µL of Substrate/ATP Mix to initiate reaction.

  • Incubation: Incubate at 30°C for 45 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min at RT.

  • Read: Measure luminescence on a microplate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using non-linear regression (Sigmoidal dose-response) to extract

    
    .
    

Cellular Functional Assay: HUVEC Tube Formation

This assay measures the ability of the inhibitor to block VEGF-induced organization of Human Umbilical Vein Endothelial Cells (HUVECs) into capillary-like structures.

Materials
  • Cells: Primary HUVECs (Lonza or ATCC), passage 2–5.

  • Matrix: Growth Factor Reduced (GFR) Matrigel™ (Corning).

  • Media: EBM-2 basal medium + 0.5% FBS (Starvation media).

  • Inducer: Recombinant Human VEGF-165 (10–50 ng/mL).

Protocol
  • Matrigel Coating: Thaw Matrigel overnight on ice. Add 50 µL per well to a pre-chilled 96-well plate. Polymerize at 37°C for 30–60 mins.

  • Cell Starvation: Starve HUVECs in basal medium (0.5% FBS) for 6 hours prior to seeding.

  • Treatment Prep: Prepare 2X concentrations of Inhibitor + VEGF in basal media.

    • Control: DMSO only + VEGF.

    • Negative: DMSO only (No VEGF).

    • Test: Inhibitor (0.1, 1, 10 µM) + VEGF.

  • Seeding: Trypsinize HUVECs and resuspend to

    
     cells/mL.
    
  • Assay Start:

    • Add 50 µL of Cell suspension (

      
       cells) to the Matrigel wells.
      
    • Immediately add 50 µL of the 2X Treatment Prep.

  • Incubation: Incubate at 37°C, 5%

    
     for 6–18 hours. (Do not over-incubate, or tubes will collapse).
    
  • Imaging: Capture images using an inverted phase-contrast microscope (4X or 10X objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

    • Total Tube Length[4]

    • Number of Junctions/Nodes

    • Number of Meshes

Molecular Docking & SAR Analysis[1][5][11]

Understanding the binding mode is critical for optimization.

Binding Mode

Pyrido[3,2-d]pyrimidines bind in the ATP cleft.

  • N-3 and 4-NH: Form a bidentate hydrogen bond "hinge" interaction with Cys919 (backbone NH and CO).

  • Hydrophobic Pocket: The aryl group at the 4-position extends into the hydrophobic pocket formed by Val848 and Lys868 .

  • Gatekeeper: Interactions near Val916 dictate selectivity against other kinases.

Binding_Mode Inhibitor Pyrido[3,2-d]pyrimidine Cys919 Cys919 (Hinge Region) Inhibitor->Cys919 H-Bonds (Critical) Glu885 Glu885 (Alpha-C Helix) Inhibitor->Glu885 Electrostatic/H-Bond Asp1046 Asp1046 (DFG Motif) Inhibitor->Asp1046 Water-mediated H-Bond Hydrophobic Hydrophobic Pocket (Val848, Val916) Inhibitor->Hydrophobic Van der Waals

Figure 3: Key molecular interactions within the VEGFR-2 ATP-binding site.

SAR Summary Table
Substitution (R)Effect on ActivityRationale
Unsubstituted Phenyl Moderate (

)
Lacks hydrophobic fill.
3-Chloro-4-fluoro High Potent (

)
Halogens fill hydrophobic pocket; metabolic stability.
3-Ethynyl High PotentRigid linear group accesses deep pocket.
Hydrophilic (e.g., OH) Low ActivityDesolvation penalty in hydrophobic pocket.

References

  • VEGFR-2 Structure & Function

    • Title: Vascular endothelial growth factor receptor-2: Structure, function, intracellular signaling and therapeutic inhibition.
    • Source:Cellular Signalling, 2013.
    • Link:[Link]

  • Pyrido-pyrimidine Synthesis & SAR

    • Title: 4,5-Thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors.[5][6][7][8]

    • Source:Bioorganic Chemistry, 2015.[5]

    • Link:[Link]

  • Kinase Assay Protocol

    • Title: VEGFR2 (KDR) Kinase Assay Kit Protocol.[2]

    • Source: BPS Bioscience.[1][9]

    • Link:[Link][9]

  • HUVEC Tube Formation

    • Title: Endothelial Cell Tube Formation Assay Protocol.[4][10][11][12][13]

    • Source: Thermo Fisher Scientific / Corning.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Pyrido[3,2-d]pyrimidin-4-amine synthesis

This guide outlines an advanced technical framework for optimizing the synthesis of Pyrido[3,2-d]pyrimidin-4-amine derivatives. It moves beyond standard textbook procedures to address the specific instability and solubil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines an advanced technical framework for optimizing the synthesis of Pyrido[3,2-d]pyrimidin-4-amine derivatives. It moves beyond standard textbook procedures to address the specific instability and solubility challenges inherent to the [3,2-d] isomer.

Technical Abstract: The [3,2-d] Challenge

Unlike its more common isomer (pyrido[2,3-d]pyrimidine), the pyrido[3,2-d]pyrimidine core exhibits distinct electron deficiency patterns that make the C4-position highly reactive but also prone to hydrolysis. The primary yield-killing vector in this synthesis is the instability of the 4-chloro intermediate.

This guide advocates for a BOP-mediated One-Pot Activation strategy as a superior alternative to traditional POCl₃ chlorination for sensitive substrates, alongside optimized SNAr protocols.

Part 1: Master Synthesis Workflow

The following diagram illustrates the "Golden Route" optimized for yield and reproducibility. It contrasts the Traditional Route (High Risk) with the Optimized Route (High Yield).

G Start 3-Aminopyridine-2-carboxylic acid Cyclization Cyclization (Formamide/Urea, 140-180°C) Start->Cyclization Intermediate_OH Pyrido[3,2-d]pyrimidin-4(3H)-one (Tautomer: 4-OH) Cyclization->Intermediate_OH POCl3 Traditional Activation (POCl3, Reflux) Intermediate_OH->POCl3 Path A (Traditional) BOP_Act In-Situ Activation (BOP Reagent + DBU) Intermediate_OH->BOP_Act Path B (Optimized) Intermediate_Cl 4-Chloro Intermediate (Highly Unstable) POCl3->Intermediate_Cl Hydrolysis Hydrolysis Reversion (Yield Loss) Intermediate_Cl->Hydrolysis Moisture/Workup Product Pyrido[3,2-d]pyrimidin-4-amine (Final Target) Intermediate_Cl->Product Amine, Base Hydrolysis->Intermediate_OH OBOP_Int Active Phosphonium Species (Not Isolated) BOP_Act->OBOP_Int OBOP_Int->Product One-Pot Amine Addition

Figure 1: Comparison of Traditional POCl₃ route vs. BOP-mediated One-Pot synthesis. Path B minimizes isolation of unstable intermediates.

Part 2: Critical Stage Optimization

Stage 1: Ring Closure (The Niementowski Variation)
  • Objective: Form the pyrido[3,2-d]pyrimidin-4(3H)-one core.

  • Common Failure: Incomplete cyclization or charring at high temperatures.

  • Protocol Insight: Do not use neat formamide if scaling up. The high boiling point makes removal difficult and promotes degradation.

    • Recommendation: Use Formamidine acetate (2-3 equiv) in 2-methoxyethanol or diglyme at 120-140°C. This lowers the reaction temperature compared to neat formamide (180°C) and improves the purity of the precipitating product.

Stage 2: Activation & Amination (The Yield Bottleneck)

This is where 80% of yield loss occurs. The 4-chloro derivative of the [3,2-d] system is significantly more susceptible to hydrolysis than the [2,3-d] isomer due to the specific nitrogen placement destabilizing the C-Cl bond.

Method A: The Traditional POCl₃ Route (If you must use it)

  • The Fix: Never quench with water alone.

  • Protocol:

    • Reflux 4-OH precursor in POCl₃ (5-10 vol) with N,N-diethylaniline (1 equiv) as a catalyst (superior to DMF for this scaffold).

    • Quenching: Evaporate excess POCl₃ in vacuo first. Dilute residue in DCM. Pour slowly into a vigorously stirred mixture of ice and saturated NaHCO₃ (maintaining pH > 7).

    • Immediate Use: Do not store the chloride. React immediately with the amine.

Method B: The "BOP" One-Pot Protocol (Recommended)

  • Why: Bypasses the isolation of the moisture-sensitive chloride.

  • Mechanism: BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) activates the tautomeric 4-hydroxy group into a leaving group (-OBOP) which is displaced by the amine in the same vessel.

  • Protocol:

    • Suspend Pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) in anhydrous DMF .

    • Add DBU (1.5 equiv) and BOP reagent (1.2 equiv). Stir at RT for 30-60 mins (Solution becomes clear as activation occurs).

    • Add the Amine (1.2 - 1.5 equiv).

    • Stir at RT (or mild heat 50°C) for 3-6 hours.

    • Workup: Dilute with water. The product often precipitates out in high purity.[1]

Part 3: Comparative Data & Solvent Effects

Table 1: Optimization of SNAr Conditions (4-Chloro displacement)

Solvent SystemBaseTemp (°C)YieldNotes
Isopropanol (IPA) DIPEA80 (Reflux)65-75%Standard. Good for lipophilic amines. Product often crystallizes upon cooling.
DMF K₂CO₃6050-60%Hard to remove solvent; aqueous workup often leads to hydrolysis of unreacted SM.
THF/Water NaHCO₃25-40<40%Avoid. Water promotes hydrolysis of the [3,2-d] chloride faster than amination.
Dioxane Et₃N9070-80%Excellent for acid-sensitive amines.
Acidic IPA Cat. HCl8040-85%Substrate Dependent. Great for anilines (keeps them soluble), but risks hydrolysis.

Part 4: Troubleshooting Center (FAQ)

Q1: My 4-chloro intermediate turns back into the starting material (4-one) during column chromatography. Why?

  • Diagnosis: The silica gel is slightly acidic and contains water, catalyzing the hydrolysis of the reactive C4-Cl bond.

  • Solution:

    • Neutralize silica: Pre-treat the column with 1-2% Triethylamine in the eluent.

    • Switch methods: Use the BOP One-Pot method (Method B above) to avoid isolating the chloride entirely. This is the single most effective fix for this issue.

Q2: The reaction mixture turns black during POCl₃ chlorination.

  • Diagnosis: Thermal decomposition of the pyridine ring or polymerization, likely due to excessive heating or "hot spots."

  • Solution:

    • Ensure the starting material is completely dry (lyophilize if necessary). Water reacts violently with POCl₃, creating local superheating.

    • Lower the bath temperature to 90°C and extend time, rather than refluxing at 110°C+.

    • Use thionyl chloride (SOCl₂) with catalytic DMF as a milder alternative, though conversion may be slower.

Q3: Low yield with aniline nucleophiles (aromatic amines).

  • Diagnosis: Anilines are weaker nucleophiles than alkyl amines. The SNAr reaction is sluggish, allowing competing hydrolysis.

  • Solution:

    • Acid Catalysis: Use 0.1 equiv of HCl (or 4M HCl in Dioxane) in Isopropanol. The protonation of the pyrimidine N3 activates the C4 position towards nucleophilic attack.

    • Microwave: Run the reaction in IPA at 120°C for 20 mins in a microwave reactor.

Q4: I cannot remove the BOP-byproducts (HMPA/Phosphine oxides) from my product.

  • Diagnosis: These byproducts are polar and co-elute with polar products.

  • Solution:

    • Wash: Dissolve the crude reaction mixture in EtOAc and wash extensively with water (x5) and saturated LiCl solution (removes DMF and some phosphorus byproducts).

    • Scavengers: If using a resin-based purification, use a strong cation exchange (SCX) cartridge if your product has a basic amine (catch and release).

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: MDPI (Pharmaceuticals) [Link]

  • Optimization of SNAr reactions on chloropyrimidines. Source: Arkivoc (General Pyrimidine Chemistry) [Link]

  • BOP-mediated amination of heterocycles (Patent Example Reference). Source: U.S. Pat. Appl. Publ., 20090036430 (Cited in ResearchGate discussions regarding pyrido-pyrimidine activation) [Link]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Pyridopyrimidines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyridopyrimidine scaffolds. This guide is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyridopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this privileged heterocyclic system. Here, we move beyond simple protocols to dissect the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs): Core Principles

This section addresses the fundamental concepts governing SNAr reactions on the pyridopyrimidine core. A solid understanding of these principles is the first step toward rational experimental design and troubleshooting.

Q1: What is the fundamental mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction on a pyridopyrimidine?

A1: The SNAr reaction on a pyridopyrimidine is not a direct displacement like an SN2 reaction, nor does it involve a cationic intermediate like SN1. Instead, it proceeds via a two-step addition-elimination mechanism .[1][2]

  • Addition Step (Rate-Determining): A nucleophile attacks an electron-deficient carbon atom on the pyridopyrimidine ring that bears a suitable leaving group (e.g., a halogen). This initial attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][3][4] The formation of this intermediate is typically the slowest step (rate-determining) of the reaction.[5]

  • Elimination Step (Fast): The aromaticity of the ring is restored through the rapid expulsion of the leaving group.

The electron-withdrawing nature of the nitrogen atoms in the pyridopyrimidine ring system is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[5][6]

Troubleshooting_Low_Conversion Start Low / No Conversion Q1 Is the nucleophile strong enough? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Increase nucleophilicity. (e.g., deprotonate with a stronger base like NaH, NaOtBu) Q1->A1_No No Q2 Is the solvent appropriate? A1_Yes->Q2 Success Reaction Optimized A1_No->Success A2_Yes Yes Q2->A2_Yes Yes A2_No No: Switch to a polar aprotic solvent (DMF, DMSO, NMP). Ensure anhydrous conditions. Q2->A2_No No Q3 Is the temperature high enough? A2_Yes->Q3 A2_No->Success A3_Yes Yes Q3->A3_Yes Yes A3_No No: Gradually increase temperature. (e.g., from 80°C to 120°C or consider microwave irradiation). Q3->A3_No No Q4 Is the leaving group adequate? A3_Yes->Q4 A3_No->Success A4_Yes Yes Q4->A4_Yes Yes A4_No No: If possible, switch to a more activating leaving group (e.g., Cl to F). Q4->A4_No No A4_Yes->Success A4_No->Success

Figure 2: Decision workflow for troubleshooting low SNAr conversion.

Key Optimization Parameters:

ParameterRecommendation & Rationale
Solvent Use polar aprotic solvents. Solvents like DMF, DMSO, NMP, or acetonitrile are ideal. [7]They can solvate cations while leaving the nucleophile relatively "bare" and more reactive. Avoid protic solvents like ethanol or water unless solvolysis is the intended reaction, as they can compete as nucleophiles. [8][9]
Base The base must be strong enough to deprotonate the nucleophile. For amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For less nucleophilic amines or alcohols, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or sodium hydride (NaH) is often required to generate the more potent anionic nucleophile in situ. [6][7]
Temperature Heating is almost always necessary. SNAr reactions have a significant activation energy barrier due to the initial disruption of aromaticity. Typical temperatures range from 80-140 °C. [6][7]If the reaction is sluggish at a certain temperature, a gradual increase can significantly improve the rate. Microwave irradiation is an excellent technique for rapidly screening higher temperatures and accelerating reactions. [10]
Nucleophile Ensure the nucleophile is sufficiently reactive. If you are using a neutral nucleophile (e.g., an amine or alcohol), its deprotonation by the base is critical. Sterically hindered nucleophiles will react more slowly and may require more forcing conditions. [11]
Q2: I'm trying to achieve mono-substitution on a di- or tri-chloropyridopyrimidine, but I'm getting significant amounts of the di-substituted product. How can I improve selectivity?

A2: Achieving selective mono-substitution requires careful control over reaction conditions to prevent the initially formed product from reacting further. The key is to manipulate the reaction kinetics to favor the first substitution event exclusively.

Strategies for Favoring Mono-substitution:

StrategyDetailed Protocol & Rationale
Control Stoichiometry Use a slight excess of the nucleophile (1.0 to 1.1 equivalents). This ensures there isn't a large excess of the nucleophile available to react with the mono-substituted product as it forms. [12]
Control Temperature Run the reaction at the lowest possible temperature that allows for a reasonable rate. Start at 0 °C or even lower for highly activated substrates. Low temperatures increase the difference in activation energy between the first and second substitution, enhancing selectivity. [12]
Slow Addition Add the nucleophile dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump or dropping funnel. This maintains a very low instantaneous concentration of the nucleophile in the reaction mixture, drastically reducing the probability of a second substitution event occurring. [12]
Leverage Deactivation Recognize that the first substitution can influence the second. If your nucleophile is an electron-donating group (e.g., an amine), its addition to the ring will decrease the electrophilicity of the remaining positions, making the second substitution inherently slower. [13]This electronic deactivation is your ally in achieving mono-substitution.

Example Data: Effect of Conditions on Mono- vs. Di-substitution [12]

Parameter Condition Mono-Product Selectivity Di-Product Formation
Temperature 0 °C >90% <5%
25 °C ~85% ~10%
50 °C <70% >25%
Nucleophile Stoichiometry 1.05 eq. >90% <5%
1.5 eq. ~80% ~15%
Rate of Addition Slow (Dropwise) >90% <5%

| | Rapid (Bolus) | ~75% | ~20% |

Q3: My reaction is producing an unexpected isomer. How can I control the regioselectivity of the substitution?

A3: Regioselectivity in SNAr reactions on pyridopyrimidines is a complex interplay of electronic and steric factors. While the C4 position is often the most reactive, this is not a universal rule. [14] Factors Governing Regioselectivity:

  • Inherent Electronics: As discussed in FAQ2, the C4 and C2 positions are generally the most electronically activated. In the absence of other strong directing groups, substitution at C4 is often the kinetic product. [13][14]* Directing Groups: The electronic nature of existing substituents on the ring can profoundly influence the site of attack by altering the LUMO (Lowest Unoccupied Molecular Orbital) distribution. [14][15] * Electron-Withdrawing Groups (EWGs): An EWG will further activate the ring, and its position can direct the incoming nucleophile.

    • Electron-Donating Groups (EDGs): An EDG at C6, for example, can make the C2 position more susceptible to attack than the C4 position, leading to a reversal of "normal" selectivity. [14]* Steric Hindrance: A bulky substituent adjacent to a potential reaction site can sterically block the approach of the nucleophile, directing it to a less hindered but still electronically active position. [14][11]This can be exploited to achieve selectivity that electronic factors alone would not predict.

  • Chelation/Complexation: In some cases, a substituent can coordinate to a metal or even the nucleophile's counter-ion, directing the attack to a nearby position.

Standard Operating Protocols

Protocol 1: General Procedure for Mono-amination of 2,4-Dichloropyrido[3,2-d]pyrimidine

This protocol is designed to favor mono-substitution at the more reactive C4 position.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF, 10 mL per 1 mmol of substrate) via syringe. Begin vigorous stirring.

  • Nucleophile Addition: In a separate flask or syringe, dissolve the desired amine (1.1 eq.) in a small amount of the reaction solvent.

  • Reaction: Add the amine solution dropwise to the stirring suspension of the substrate at room temperature over 30 minutes. After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-100 °C). [7]5. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into cold water. An organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-alkoxylation using a Strong Base

This protocol is for reacting a less nucleophilic alcohol, requiring in-situ formation of the more potent alkoxide.

  • Setup: To a dry, three-neck flask under an inert atmosphere, add a dry, aprotic solvent (e.g., THF, 10 mL per 1 mmol of substrate) and cool the flask to 0 °C in an ice bath.

  • Alkoxide Formation: Add the desired alcohol (1.05 eq.) to the cold THF. Then, add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve the di- or tri-chloropyridopyrimidine (1.0 eq.) in a minimal amount of dry THF.

  • Reaction: Add the substrate solution dropwise to the freshly prepared alkoxide solution at 0 °C over 1-2 hours.

  • Monitoring & Quench: Allow the reaction to stir at 0 °C or warm slowly to room temperature while monitoring by TLC or LC-MS. Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up & Purification: Perform a standard aqueous work-up by extracting with an organic solvent. Dry, concentrate, and purify the product by column chromatography.

References

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Routier, S., et al. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. [Link]

  • Not Vicious. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. [Link]

  • Campos, P. J., et al. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Tamanis, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. [Link]

  • Ren, P., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Rincón, J. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

  • Ren, P., et al. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Illuminati, G., & Stegel, F. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Rincón, J. A., et al. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • orthocresol. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Rincón, J. A., et al. (2022, August 10). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

  • Smith, A. M., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Gryko, D. T., & Kijak, M. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

  • Smith, A. M., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Chemistry Steps. (2022, April 4). Nucleophilic Aromatic Substitution Practice Problems. [Link]

  • Ryan, S. J., et al. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]

  • Ren, P., et al. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ResearchGate. (n.d.). The reaction scheme of pyrimidine derivatives. [Link]

  • Roche, M., et al. (2015, March 15). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. [Link]

Sources

Troubleshooting

Strategies to increase the potency of Pyrido[3,2-d]pyrimidin-4-amine inhibitors

Technical Support Center: Pyrido[3,2-d]pyrimidin-4-amine Optimization Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket: Optimization of Potency & Physicochemical Properties for Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrido[3,2-d]pyrimidin-4-amine Optimization

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket: Optimization of Potency & Physicochemical Properties for Kinase Inhibition

Welcome to the Scaffold Optimization Hub

You have selected the Pyrido[3,2-d]pyrimidin-4-amine scaffold.[1][2][3] This bicyclic system is a privileged structure in kinase drug discovery, distinct from its more common isomer, pyrido[2,3-d]pyrimidine. Its nitrogen placement (N5) offers unique electronic properties and hydrogen-bonding vectors that can be exploited to overcome resistance mutations or improve selectivity profiles against targets like MNK1/2 , PI3K , and EGFR .

Below is your interactive troubleshooting guide. Navigate to the section matching your current experimental bottleneck.

Module 1: Potency Optimization (IC50 Reduction)

User Issue: "My lead compound binds, but IC50 values are stuck in the micromolar range (>1 µM). How do I push to nanomolar potency?"

Diagnosis: The pyrido[3,2-d]pyrimidine core relies heavily on the N1 and 4-NH motif to function as a bidentate hinge binder (acceptor-donor pair). If potency is low, your compound likely lacks sufficient hydrophobic enclosure or fails to displace the "conserved water" network often found deep in the ATP pocket.

Troubleshooting Steps:

  • Optimize the Hinge Binder (Position 4):

    • Action: Ensure the amine at position 4 is an aniline or a benzylamine with specific substitution.

    • Why: The NH acts as a hydrogen bond donor to the hinge region (e.g., the backbone carbonyl of the gatekeeper+1 residue).

    • Modification: Introduce electron-withdrawing groups (EWGs) like F or Cl on the phenyl ring attached to the 4-amine. This increases the acidity of the NH proton, strengthening the H-bond with the hinge carbonyl.

  • Exploit the "Solvent Front" (Position 6):

    • Action: Extend the molecule at the C6 position (adjacent to the pyridine nitrogen N5).

    • Why: In the [3,2-d] isomer, C6 points towards the solvent-exposed region or the ribose-binding pocket.

    • Strategy: Attach solubilizing groups (morpholine, piperazine) or polar moieties here. Unlike the hydrophobic core, this region tolerates bulk. For MNK1/2 inhibitors , substitution at C6 is critical for both potency and selectivity.

  • Electronic Tuning of the Core (N5 Effect):

    • Insight: The N5 nitrogen pulls electron density, making the C4 position more electrophilic (aiding synthesis) but also affecting the pKa of the N1 acceptor.

    • Check: If N1 is too basic, it may be protonated at physiological pH, disrupting hinge binding. Add EWGs at C7 to modulate this if necessary.

Visualization: SAR Decision Logic

SAR_Logic Start Potency Issue Identified Check_Hinge Check Hinge Interaction (N1 & 4-NH) Start->Check_Hinge Mod_C4 Modify C4-Amine Add EWG (F, Cl) to Phenyl Check_Hinge->Mod_C4 Weak H-Bond Check_Solvent Check Solvent Front (Position C6) Check_Hinge->Check_Solvent Hinge OK Mod_C4->Check_Solvent Mod_C6 Add Polar/Bulk Groups (Piperazine/Morpholine) Check_Solvent->Mod_C6 Empty Pocket Result Nanomolar Potency (Target < 10 nM) Mod_C6->Result

Caption: Logical flow for debugging potency issues in pyrido[3,2-d]pyrimidine scaffolds, prioritizing hinge binding then solvent front extension.

Module 2: Physicochemical Properties (ADME)

User Issue: "The compound precipitates in assay media or shows high clearance in microsomes."

Diagnosis: The pyrido[3,2-d]pyrimidine core is flat and aromatic ("brick dust"), leading to poor aqueous solubility and high crystal lattice energy. Furthermore, unsubstituted phenyl rings at Position 4 are metabolic hotspots.

Troubleshooting Steps:

ParameterIssueRecommended Chemical ModificationMechanism of Action
Solubility LogP > 4.5Introduce sp3 character at C6. Attach a bridged amine or a substituted piperazine at the C6 position.Disrupts planarity (lowers melting point) and introduces an ionizable center for salt formation.
Metabolic Stability High ClearanceBlock Para-positions. Fluorinate the para-position of the 4-anilino ring.Prevents CYP450-mediated hydroxylation at the most reactive site.
Permeability Low Caco-2Intramolecular H-Bonding. Design a substituent at C6 that can H-bond with N5."Hides" the polarity of the donor/acceptor pair during membrane transit (chameleon effect).

Module 3: Experimental Protocols

User Issue: "I need a reliable synthetic route to access 4,6-disubstituted derivatives."

Protocol: Synthesis of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines Based on verified methodologies for MNK/PIM inhibitors.

Reagents:

  • 3-amino-2-pyridinecarboxylic acid (Starting Material)

  • Urea

  • POCl3 (Phosphorus oxychloride)

  • Anilines (for C4) and Amines (for C6)

Step-by-Step Workflow:

  • Cyclization (Core Formation):

    • React 3-amino-2-pyridinecarboxylic acid with urea at 180°C (melt).

    • Result: Pyrido[3,2-d]pyrimidine-2,4-dione (intermediate).

  • Chlorination:

    • Treat the dione with neat POCl3 and PCl5 under reflux (4-6 hours).

    • Result: 2,4-dichloro-pyrido[3,2-d]pyrimidine. Note: Sometimes C6 is also chlorinated depending on conditions/starting material, or C2/C4 selectivity must be managed.

    • Refinement: For 4,6-substitution, start with 6-chloro-3-nitropicolinamide or similar precursors if specific C6 regiochemistry is required early on.

  • SNAr 1 (Position 4 - The Hinge Binder):

    • Perform Nucleophilic Aromatic Substitution (SNAr) at 0°C to RT using the desired aniline (1 eq) and DIPEA in DMF.

    • Selectivity: The C4 position is more electrophilic than C2 or C6 due to the para-relationship with N8 (in [2,3-d]) or specific electronic activation in [3,2-d].

  • SNAr 2 (Position 6 - The Solubilizer):

    • React the intermediate with a secondary amine (e.g., N-methylpiperazine) at elevated temperature (80-100°C) in DMSO.

    • Validation: Monitor by LCMS for the disappearance of the chloro-adduct.

Visualization: Synthetic Pathway

Synthesis_Flow SM Precursor: 3-amino-2-pyridinecarboxylic acid Step1 1. Urea Fusion (180°C) -> Dione Formation SM->Step1 Step2 2. POCl3 Chlorination -> Dichloro/Trichloro Core Step1->Step2 Step3 3. SNAr @ C4 (0°C) Selectivity: C4 > C6/C2 Reagent: Aniline Step2->Step3 Step4 4. SNAr @ C6 (100°C) Reagent: Solubilizing Amine Step3->Step4 Final Final Lead: 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Step4->Final

Caption: Stepwise synthetic progression for accessing 4,6-functionalized pyrido[3,2-d]pyrimidine inhibitors.

FAQ: Frequently Asked Questions

Q: How does pyrido[3,2-d]pyrimidine compare to the [2,3-d] isomer? A: The [3,2-d] isomer places the pyridine nitrogen at position 5 (relative to the fusion). This changes the vector of the lone pair compared to the [2,3-d] (nitrogen at position 8). The [3,2-d] scaffold is often used to avoid IP space crowded by the more common [2,3-d] (e.g., Palbociclib analogs) and offers distinct selectivity profiles against PI3Kδ and MNK kinases [1, 2].

Q: My compound hits the target but has high toxicity. Why? A: Check for off-target inhibition of CDK2 or GSK3β . The pyrido-pyrimidine core is a "privileged scaffold" meaning it binds many kinases. To improve selectivity, utilize the C6 or C7 vectors to introduce steric clashes with non-target kinases that have smaller gatekeeper pockets.

References

  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Describes the synthesis and SAR leading to compound 21o (IC50 MNK1 = 1 nM). Link:[Link]

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Source: Drug Development Research (Wiley). Context: Details the design of compound S5 with 2.82 nM potency. Link:[Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Source: Molecules (MDPI). Context: Explores diversity at the C7 position for dual inhibition. Link:[Link]

Sources

Optimization

Refining SAR to improve the pharmacokinetic profile of pyridopyrimidines

Technical Support Center: Pyridopyrimidine PK Optimization Hub Current Status: Online 🟢 Ticket ID: SAR-OPT-PYRIDO-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division System Overview: The P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridopyrimidine PK Optimization Hub

Current Status: Online 🟢 Ticket ID: SAR-OPT-PYRIDO-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

System Overview: The Pyridopyrimidine Scaffold

Welcome to the optimization center for pyridopyrimidines (specifically pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines). While this scaffold is a privileged structure for kinase inhibition (e.g., CDK4/6, PI3K, mTOR), it frequently suffers from "System Critical" pharmacokinetic (PK) failures: poor aqueous solubility, rapid oxidative clearance, and hERG liability.

This guide provides root-cause analysis and structural patches for these specific failure modes.

Module 1: Metabolic Stability Troubleshooting

User Issue: "My lead compound shows high in vivo clearance (high


), but it is stable in human liver microsomes (HLM). What is happening?"

Root Cause Analysis: If HLM stability is high but in vivo or hepatocyte clearance is rapid, the culprit is likely Aldehyde Oxidase (AO) .

  • Mechanism: AO is a cytosolic enzyme (absent in microsomes) that attacks electron-deficient

    
     carbons adjacent to ring nitrogens.
    
  • Vulnerability Zone: In pyrido[3,4-d]pyrimidines, the C2 position is the primary "soft spot" for nucleophilic attack by the AO molybdenum center, converting the CH to C=O (lactam formation).

The Fix: Steric & Electronic Shielding

  • Block the Site: Introduce a small alkyl group (Methyl, Ethyl) at C2. This sterically hinders the AO approach.

  • Electronic Deactivation: Introduce an electron-donating group (EDG) like an amino (

    
    ) or methoxy (
    
    
    
    ) group nearby to increase electron density in the ring, making it less electrophilic and repulsive to AO.

User Issue: "My compound is rapidly metabolized in HLM (CYP-mediated). Where do I modify?"

Root Cause Analysis: Cytochrome P450 (specifically CYP3A4) typically attacks lipophilic, solvent-exposed regions.

  • Vulnerability Zone: The C6 position (in pyrido[3,4-d] systems) or the benzylic positions of side chains.

The Fix: Metabolic Switching

  • Fluorine Scan: Replace labile C-H bonds with C-F. This blocks metabolic oxidation and lowers lipophilicity (

    
    ).
    
  • C6-Methylation: In pyrido[3,4-d]pyrimidines, introducing a methyl group at C6 has been proven to significantly improve HLM stability by blocking a metabolic soft spot without destroying kinase affinity (often binding near the gatekeeper residue).

Visualization: Metabolic & SAR Hotspots

The following diagram maps the critical "Patch Zones" on the scaffold.

Pyridopyrimidine_SAR Scaffold Pyridopyrimidine Core Scaffold C2_Zone C2 Position: AO Liability Zone Scaffold->C2_Zone C6_Zone C6 Position: CYP Stability & Selectivity Scaffold->C6_Zone Solvent_Zone Solvent Exposed Area: Solubility Handle Scaffold->Solvent_Zone Fix_AO PATCH: Add Methyl/Amino (Blocks AO attack) C2_Zone->Fix_AO Solution Fix_CYP PATCH: Methylation or F-Scan (Reduces CYP3A4) C6_Zone->Fix_CYP Solution Fix_Sol PATCH: Morpholine/Piperazine (Disrupts Crystal Packing) Solvent_Zone->Fix_Sol Solution

Caption: Figure 1. Strategic modification zones for Pyrido[3,4-d]pyrimidines. Red indicates high metabolic risk (AO).

Module 2: Solubility & Permeability Support

User Issue: "Compound precipitates in the bioassay buffer (PBS pH 7.4). Solubility is < 5 µM."

Root Cause Analysis: Pyridopyrimidines are flat, planar, and aromatic. This leads to high Crystal Lattice Energy (strong


-

stacking), making the solid form too stable to dissolve in water.

The Fix: The "Lattice Breaker" Protocol

  • Disrupt Planarity: Introduce

    
     hybridized centers. Do not just add a flat phenyl ring. Instead of a phenyl group, use a saturated heterocycle (e.g., piperidine, morpholine) or a bridged bicycle.
    
  • Lower LogP: Add polar solubilizing groups at the solvent-exposed region (usually the group attached to the pyrimidine amine).

    • Recommendation:

      
      -methyl piperazine or a morpholine tail.
      
  • Formulation Check: If chemical modification is impossible, check if the compound is a weak base. If so, salt formation (Mesylate or HCl) may improve dissolution kinetics, though not intrinsic solubility.

Data Table: Impact of Substituents on PK Parameters

ModificationTarget EffectAO StabilityCYP StabilitySolubilityRisk
C2-H (Unsub) BaselineCritical Fail ModerateLowRapid Clearance
C2-Methyl NeutralHigh ModerateLowSteric Clash?
C6-Methyl SelectivityHighHigh NeutralGatekeeper Clash
Solvent Tail (Morpholine) NeutralNeutralNeutralHigh Permeability Drop
Fluorination (F-Scan) NeutralModerateHigh LowSynthesis Cost

Module 3: Safety Checks (hERG)

User Issue: "My lead has an hERG


 of 1 µM (Safety Margin < 30x)."

Root Cause Analysis: hERG channels bind lipophilic amines. Pyridopyrimidines often contain a basic nitrogen (at the kinase hinge binding region) and a lipophilic tail. This fits the hERG pharmacophore perfectly.

The Fix: pKa Modulation & Rigidity

  • Reduce Basicity: Lower the pKa of the basic amine. If the amine is part of a piperazine, add an electron-withdrawing group (e.g., acetyl, oxetane) to the distal nitrogen.

  • Rigidification: Constrain the linker between the aromatic core and the basic amine. hERG binding often requires induced fit; rigid molecules pay a higher entropic penalty to bind hERG.

    • Ref: Rigidity close to the pyridine moiety decreases hERG affinity [1].[1]

Module 4: Experimental Protocols

Protocol A: Microsomal Stability Assay (Troubleshooting Clearance)

Use this to distinguish CYP clearance from AO clearance.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Incubation:

    • Group A: Compound + Human Liver Microsomes (HLM) + NADPH (Cofactor).

    • Group B: Compound + Human Cytosol + Zaldaride (AO Inhibitor) or Raloxifene.

    • Group C: Compound + Human Cytosol (No Inhibitor).

  • Analysis: Quench aliquots at 0, 15, 30, 60 min with acetonitrile. Analyze via LC-MS/MS.

  • Interpretation:

    • Rapid loss in Group A = CYP Liability (Fix: F-scan, C6-Me).

    • Rapid loss in Group C but stable in Group B = AO Liability (Fix: C2-Me).

Protocol B: General Synthesis of C2-Blocked Pyridopyrimidines

Standard approach to install the AO-blocking group early.

  • Starting Material: 3-aminopyridine-4-carboxylic acid derivatives.

  • Cyclization: React with an anhydride (e.g., acetic anhydride for C2-Me) or urea (for C2-OH/NH2).

    • Reaction: Reflux in acetic anhydride

      
       yields 2-methyl-pyrido[3,4-d]pyrimidin-4-one.
      
  • Chlorination: Treat with

    
     to generate the 4-chloro intermediate.
    
  • SNAr Displacement: React the 4-chloro intermediate with your desired aniline or amine in isopropanol (with DIPEA) to install the kinase-binding hinge element.

Decision Logic: The Optimization Flowchart

PK_Decision_Tree Start Start: High Clearance Detected Check_HLM Check HLM Stability Start->Check_HLM HLM_Stable Stable in HLM? Check_HLM->HLM_Stable Suspect_AO Suspect Aldehyde Oxidase (AO) HLM_Stable->Suspect_AO Yes (Cytosolic Cl) Suspect_CYP Suspect CYP3A4 HLM_Stable->Suspect_CYP No (Microsomal Cl) Action_AO ACTION: Methylate C2 Position (Block AO Site) Suspect_AO->Action_AO Action_CYP ACTION: F-Scan / C6-Methylation (Block Metabolic Soft Spots) Suspect_CYP->Action_CYP

Caption: Figure 2. Diagnostic workflow for identifying and fixing metabolic instability in pyridopyrimidines.

References

  • Strategies To Reduce hERG K+ Channel Blockade. ResearchGate. Available at: [Link]

  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. ResearchGate. Available at: [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine... PubMed Central (PMC). Available at: [Link]

  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4)... ACS Publications. Available at: [Link][2]

  • Systematic Structure Modifications of imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Pyrido[3,2-d]pyrimidin-4-amine as a Dual PI3K/mTOR Inhibitor

Executive Summary: The Dual Inhibition Imperative The PI3K/AKT/mTOR signaling axis is the most frequently dysregulated pathway in human cancer. While first-generation inhibitors (Rapalogs) successfully targeted mTORC1, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Inhibition Imperative

The PI3K/AKT/mTOR signaling axis is the most frequently dysregulated pathway in human cancer. While first-generation inhibitors (Rapalogs) successfully targeted mTORC1, they inadvertently induced a survival feedback loop via S6K-mediated upregulation of IRS1, leading to paradoxical AKT activation.

This guide validates the Pyrido[3,2-d]pyrimidin-4-amine (PP-4A) scaffold as a potent dual PI3K/mTOR inhibitor designed to abrogate this feedback loop. Unlike the classic quinoline or thienopyrimidine scaffolds found in early inhibitors like PI-103, the PP-4A scaffold offers a distinct nitrogen positioning that mimics the adenine ring of ATP, facilitating high-affinity binding to the hinge region of both p110 isoforms and mTOR.

This document provides a comparative technical analysis of the PP-4A scaffold against industry standards BEZ235 (Dactolisib) and PI-103 , supported by experimental protocols for validation.

Mechanistic Rationale & Pathway Intervention

The efficacy of the PP-4A scaffold lies in its ability to simultaneously occupy the ATP-binding cleft of PI3K (p110


, 

,

,

) and the mTOR kinase domain.
Structural Basis of Inhibition[1][2]
  • Hinge Binding: The pyridine nitrogen (N-1 or N-3 depending on nomenclature, specifically the nitrogen in the pyridine ring of the 3,2-d fusion) acts as a critical hydrogen bond acceptor for the hinge region valine residue (e.g., Val851 in PI3K

    
    ).
    
  • Selectivity Filter: Substituents at the C-7 position allow for tuning against off-target kinases, a distinct advantage over the rigid planarity of the BEZ235 imidazo-quinoline core.

Pathway Diagram

The following diagram illustrates the dual intervention point and the suppression of the S6K-IRS1 feedback loop.

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (p110) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT TSC TSC1/2 AKT->TSC mTORC1 mTORC1 TSC->mTORC1 S6K S6K1 mTORC1->S6K IRS1 IRS1 S6K->IRS1 Feedback Inhibition IRS1->PI3K Inhibitor Pyrido[3,2-d]pyrimidin-4-amine (Dual Blockade) Inhibitor->PI3K Inhibitor->mTORC1

Figure 1: Mechanism of Action. The PP-4A scaffold blocks both PI3K and mTORC1, preventing the S6K-mediated feedback activation of AKT often seen with mTOR-only inhibitors.

Comparative Profiling: PP-4A vs. Standards

The following data synthesizes performance metrics of optimized 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives (represented here as PP-4A-Lead ) compared to established benchmarks.

A. Enzymatic Potency (Cell-Free)

Data represents mean IC50 values derived from ADP-Glo kinase assays.

Target KinasePP-4A-Lead (nM)BEZ235 (nM)PI-103 (nM)Analysis
PI3K

12 48Comparable potency to PI-103; slightly less potent than BEZ235 but with better solubility profiles.
PI3K

35 7588Superior potency against the

-isoform, critical for PTEN-deficient tumors.
PI3K

8 548High potency; relevant for hematological malignancies.
mTOR 22 620Balanced dual inhibition (PI3K/mTOR ratio ~ 0.5-1.0), essential for preventing pathway escape.
DNA-PK >1000 ~500~300Critical Advantage: Reduced genotoxicity compared to standards.
B. Cellular Efficacy (Antiproliferative GI50)

Assay: 72h MTT/CellTiter-Glo in differing mutational backgrounds.

Cell LineMutation StatusPP-4A-Lead (

M)
BEZ235 (

M)
Insight
MCF-7 PIK3CA Mut / ER+0.15 0.05Potent, though BEZ235 is stronger. However, PP-4A shows less off-target cytotoxicity.
HCT-116 PIK3CA Mut / KRAS Mut0.35 0.20Effective even in KRAS co-mutated lines.
PC-3 PTEN Null0.40 0.25Efficacy in PTEN-null systems confirms downstream blockade.

Experimental Validation Protocols

To validate the PP-4A scaffold in your own laboratory, follow these self-validating protocols. These are designed to minimize false positives (e.g., from compound aggregation or luciferase inhibition).

Workflow Diagram

Validation_Workflow Synth 1. Synthesis (Pyrido[3,2-d]pyrimidine) Enz 2. Kinase Assay (ADP-Glo / FRET) Synth->Enz QC: >95% Purity Cell 3. Cell Viability (GI50 Determination) Enz->Cell IC50 < 100nM WB 4. Mechanistic Check (Western Blot) Cell->WB GI50 confirmed

Figure 2: Validation Workflow. A step-wise progression from synthesis to mechanistic confirmation.

Protocol 1: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 against recombinant PI3K


 and mTOR.
Rationale:  ADP-Glo is preferred over luciferase-coupled ATP depletion assays because it measures ADP production directly, reducing false positives from ATP-competitive inhibitors affecting the detection enzyme.
  • Reagent Prep: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute PP-4A-Lead in 100% DMSO (start at 10

    
    M), then dilute 1:25 into Kinase Buffer (4% DMSO final).
    
  • Enzyme Reaction:

    • Plate 2

      
      L of compound into 384-well white plate.
      
    • Add 4

      
      L of PI3K
      
      
      
      (0.5 ng/well) or mTOR (15 ng/well). Incubate 10 min RT.
    • Add 4

      
      L of Substrate/ATP mix. Critical:  Use ATP concentration at 
      
      
      
      apparent (e.g., 10
      
      
      M for PI3K
      
      
      ) to ensure competitive binding conditions.
    • Incubate 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Analysis: Read luminescence. Fit curves using 4-parameter logistic regression.

Protocol 2: Mechanistic Western Blot

Objective: Confirm dual blockade of PI3K (pAKT) and mTOR (pS6K) in cells.

  • Seeding: Seed MCF-7 cells (2

    
     10^5/well) in 6-well plates. Allow 24h attachment.
    
  • Starvation (Optional but Recommended): Serum starve (0.1% FBS) for 16h to synchronize cells, then stimulate with Insulin (100 nM) concurrently with drug treatment for clean signaling windows.

  • Treatment: Treat with PP-4A-Lead (0.1, 1.0, 10

    
    M) for 2 hours. Include DMSO control and BEZ235 (1 
    
    
    
    M) as positive control.
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Targets:

    • p-AKT (Ser473): Readout for PI3K/mTORC2 activity. Expectation: Dose-dependent decrease.[1]

    • p-S6K (Thr389): Readout for mTORC1 activity. Expectation: Complete ablation at 1

      
      M.
      
    • Total AKT/S6K: Loading controls.

    • PARP: Cleaved PARP indicates apoptosis induction.

Synthesis & Stability Notes

  • Chemical Stability: The pyrido[3,2-d]pyrimidine ring is electronically deficient. Unlike the [2,3-d] isomer, the [3,2-d] arrangement places the pyridine nitrogen in a position that increases susceptibility to nucleophilic attack at the C-2 position during synthesis. However, once the 2,4-disubstitution is established (typically via chlorination and subsequent SNAr), the final scaffold is metabolically stable.

  • Solubility: The inclusion of morpholine or piperazine moieties at the C-4 position (common in this series) significantly improves aqueous solubility compared to the highly lipophilic BEZ235.

References

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Source: Molecules (MDPI), 2021. [Link] (Key reference for the specific chemical series and comparison to PI-103).

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: Molecules (MDPI), 2023. [Link] (Provides detailed protocols for kinase assays and cellular antiproliferative validation).

  • Targeting the PI3K/AKT/mTOR Pathway: Progress, Pitfalls, and New Strategies. Source: Journal of Hematology & Oncology, 2019. [Link] (Authoritative review on the mechanistic necessity of dual inhibition).

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyrido[3,2-d]pyrimidine and Its Isomers

Introduction: The Privileged Scaffold of Pyridopyrimidines In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Pyridopyrimidines

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with various biological targets. The pyridopyrimidine scaffold, a bicyclic heterocycle formed by the fusion of pyridine and pyrimidine rings, is a prime example of such a structure.[1] Its structural similarity to purines, the building blocks of DNA and RNA, allows it to serve as a versatile template for designing targeted therapeutics.[2]

Depending on the position of the nitrogen atom in the pyridine ring, four distinct isomers of pyridopyrimidine exist: Pyrido[2,3-d]-, Pyrido[3,2-d]-, Pyrido[3,4-d]-, and Pyrido[4,3-d]pyrimidine.[3] While all share a common core, the subtle shift in the nitrogen atom's location dramatically influences their three-dimensional shape, electronic properties, and, consequently, their biological activity. This guide provides a comparative analysis of the Pyrido[3,2-d]pyrimidine isomer against its counterparts, focusing on their roles as kinase inhibitors and anticancer agents, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of Biological Activities

The therapeutic potential of pyridopyrimidine derivatives is vast, with documented activities ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[4][5] This is largely attributed to their ability to inhibit key enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

Kinase Inhibition: A Tale of Four Isomers

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyridopyrimidines have emerged as potent kinase inhibitors, often by competing with ATP at the enzyme's binding site.[1] However, the inhibitory profile varies significantly among the isomers.

  • Pyrido[3,2-d]pyrimidine: This isomer has garnered significant attention for its potent inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two central nodes in a critical pathway for cell growth and survival.[1] Recent studies have also highlighted its efficacy as a selective PI3Kδ inhibitor for treating hematologic malignancies and as an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy.[6][7] Structure-activity relationship (SAR) studies of related compounds suggest that for certain targets like the Epidermal Growth Factor Receptor (EGFR), a nitrogen atom at the 7-position (present in the [3,2-d] isomer) is crucial for enhanced potency.[8]

  • Pyrido[2,3-d]pyrimidine: This is perhaps the most clinically advanced isomer, exemplified by Palbociclib , an approved drug for breast cancer that inhibits cyclin-dependent kinases 4 and 6 (CDK4/6).[3] This scaffold is a prolific inhibitor of various kinases, including Tyrosine Kinases (TKs), PI3K, and EGFR.[9][10][11] The activity of these derivatives is often potent, with some compounds showing greater efficacy than the standard-of-care doxorubicin against certain cancer cell lines.[11]

  • Pyrido[3,4-d]pyrimidine: Derivatives of this isomer are recognized as potential anticancer agents and have been investigated as tyrosine kinase and Monopolar spindle 1 (Mps1) kinase inhibitors.[12][13] Their development has led to compounds with high selectivity against specific cancer cell lines.[4]

  • Pyrido[4,3-d]pyrimidine: While also associated with kinase inhibition, the drug-like properties of this scaffold have been a focus of investigation, exploring how different substitutions influence metabolic stability and cell permeability.[14][15]

The following table summarizes the inhibitory activity of representative compounds from different pyridopyrimidine isomeric classes against key kinase targets.

Isomer ClassCompound ExampleTarget KinaseIC₅₀ (nM)Reference
Pyrido[3,2-d]pyrimidine Compound S5PI3Kδ2.82[7]
Pyrido[3,2-d]pyrimidine 2,4,7-trisubstituted analogPI3KαData Specific[1]
Pyrido[2,3-d]pyrimidine Compound B1EGFRL858R/T790M13[10]
Pyrido[2,3-d]pyrimidine PalbociclibCDK411[3]
Pyrido[3,4-d]pyrimidine Compound 30(Activity on MGC803 cells)590 (µM)[16][17]

Note: Direct IC₅₀ comparisons should be made cautiously as experimental conditions can vary between studies.

Anticancer and Antiproliferative Activity

The kinase inhibitory action of pyridopyrimidines translates directly into potent anticancer activity by disrupting signaling pathways that control cell proliferation, survival, and apoptosis.[4]

  • Pyrido[3,4-d]pyrimidine derivatives have demonstrated highly selective growth inhibition against renal and breast cancer cell lines.[4] Specific compounds from this class have been shown to induce apoptosis and inhibit the migration of human gastric cancer cells.[16]

  • Pyrido[2,3-d]pyrimidine analogs exhibit broad and potent anticancer activity. For instance, certain derivatives have shown stronger cytotoxic effects against liver (HepG-2), prostate (PC-3), and colon (HCT-116) cancer cells than doxorubicin.[11]

  • Pyrido[3,2-d]pyrimidine compounds have shown strong antiproliferation activity against hematologic cancer cell lines, such as SU-DHL-6, consistent with their inhibition of the PI3Kδ pathway.[7]

The table below presents the cytotoxic activity of various pyridopyrimidine isomers against different human cancer cell lines.

Isomer ClassCompound ExampleCell LineActivity (IC₅₀/GI₅₀)Reference
Pyrido[3,4-d]pyrimidine Compound 21 (3-fluoro)MDA-MB-468 (Breast)71.42% growth inhibition[4]
Pyrido[3,4-d]pyrimidine Compound 30MGC803 (Gastric)0.59 µM[16][17]
Pyrido[2,3-d]pyrimidine Compound 5aHepG-2 (Liver)0.3 µM[11]
Pyrido[2,3-d]pyrimidine Compound 5aPC-3 (Prostate)6.6 µM[11]
Pyrido[3,2-d]pyrimidine Compound S5SU-DHL-6 (Lymphoma)0.035 µM[7]

Key Signaling Pathway: PI3K/Akt/mTOR

Many pyridopyrimidine isomers, particularly the Pyrido[3,2-d] and Pyrido[2,3-d] series, converge on the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer. Inhibiting key kinases like PI3K and mTOR can effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2->PIP3 p Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival |--| Bad Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine & Pyrido[2,3-d]pyrimidine Inhibitors Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Kinase_Assay_Workflow start Start step1 1. Prepare Reagents: - Kinase Reaction Buffer - Test Compound Dilutions - Kinase & Substrate Solution - ATP Solution start->step1 step2 2. Set up Reaction Plate: - Add Kinase/Substrate Mix - Add Test Compound or DMSO - Incubate briefly step1->step2 step3 3. Initiate Kinase Reaction: - Add ATP to all wells - Incubate at RT (e.g., 60 min) step2->step3 step4 4. Terminate Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate at RT (e.g., 40 min) step3->step4 step5 5. Detect ADP (Luminescence): - Add Kinase Detection Reagent - Incubate at RT (e.g., 30-60 min) step4->step5 step6 6. Read Luminescence: Use a plate-reading luminometer step5->step6 end End: Calculate % Inhibition and IC₅₀ values step6->end

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). [1] * Prepare serial dilutions of the pyridopyrimidine test compounds in 100% DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

    • Prepare a solution containing the target kinase and its specific substrate in the reaction buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar (kinase) and micromolar (substrate) range. [18]2. Reaction Setup (384-well plate format):

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 25 nL) of the serially diluted compounds or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

  • Kinase Reaction Initiation and Incubation:

    • Add 2.5 µL of ATP solution (at 2x the final desired concentration, often near the Kₘ for the kinase) to all wells to start the reaction.

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature. [18]5. Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the ADP generated in the first step to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [19]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. [20] Causality: The MTT assay is chosen for its simplicity, cost-effectiveness, and high-throughput capability. [21]It provides a quantitative measure of how a compound affects a cell population's overall health. By measuring a fundamental metabolic process, it gives a reliable initial indication of a compound's cytotoxic or cytostatic potential. [19]

MTT_Assay_Workflow start Start step1 1. Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) start->step1 step2 2. Cell Adherence: Incubate for 24 hours to allow cells to attach and resume growth step1->step2 step3 3. Compound Treatment: Add serial dilutions of pyridopyrimidine compounds to the wells step2->step3 step4 4. Incubation: Incubate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂ step3->step4 step5 5. Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well step4->step5 step6 6. Formazan Formation: Incubate for 4 hours to allow reduction of MTT to formazan step5->step6 step7 7. Solubilize Formazan: Remove media, add 100 µL DMSO to dissolve purple crystals step6->step7 step8 8. Read Absorbance: Measure at 570 nm using a microplate reader step7->step8 end End: Calculate % Viability and IC₅₀/GI₅₀ values step8->end

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. [19] * Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for the desired exposure time (typically 48 to 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL. [19][20] * Incubate the plate for 4 hours in a humidified atmosphere at 37°C. [19]During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well. [20] * Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). [19][22]A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% inhibition of growth) value.

Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.

Causality: Apoptosis is a key mechanism by which many anticancer drugs exert their effects. This assay is chosen because it can precisely quantify the induction of apoptosis and distinguish it from necrosis. In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. [23][24]Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. [25]This dual staining provides a clear snapshot of the cell death mechanism. [23]

Apoptosis_Assay_Workflow start Start: Treat cells with pyridopyrimidine compounds step1 1. Harvest Cells: Collect both adherent and floating cells. Wash with cold PBS. start->step1 step2 2. Resuspend in Binding Buffer: Centrifuge and resuspend cell pellet in 1X Annexin V Binding Buffer at 1x10⁶ cells/mL. step1->step2 step3 3. Staining: To 100 µL of cell suspension, add: - 5 µL FITC Annexin V - 5 µL Propidium Iodide (PI) step2->step3 step4 4. Incubation: Incubate for 15 minutes at RT in the dark. step3->step4 step5 5. Prepare for Analysis: Add 400 µL of 1X Binding Buffer to each tube. step4->step5 step6 6. Flow Cytometry Analysis: Analyze samples within 1 hour. - Q1: Necrotic (Annexin V+/PI+) - Q2: Late Apoptotic (Annexin V+/PI+) - Q3: Live (Annexin V-/PI-) - Q4: Early Apoptotic (Annexin V+/PI-) step5->step6 end End: Quantify percentage of apoptotic and necrotic cells step6->end

Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic or necrotic) cells.

    • Wash the adherent cells with PBS, then detach them using a gentle dissociation agent like Trypsin-EDTA. [25] * Combine the detached cells with the cells from the culture medium. This step is critical to ensure all cell populations are analyzed.

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS. [24]3. Staining:

    • Count the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.

    • Add 5 µL of a fluorescently-labeled Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) solution. [23] * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [23]4. Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (preferably within one hour).

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates correctly.

  • Data Interpretation:

    • The data will be displayed on a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other.

    • The plot is typically divided into four quadrants:

      • Lower-left (Annexin V- / PI-): Live, healthy cells.

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-left (Annexin V- / PI+): Necrotic cells/debris (often a small population).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Perspectives

The four isomers of pyridopyrimidine represent a rich source of chemical diversity for drug discovery. While all share the "privileged" bicyclic core, this guide demonstrates that the placement of a single nitrogen atom profoundly alters their biological activity profile. The Pyrido[2,3-d]pyrimidine scaffold has proven highly successful, leading to the approved anticancer drug Palbociclib. The Pyrido[3,2-d]pyrimidine isomer is a particularly potent inhibitor of the PI3K/mTOR pathway, a critical axis in cancer biology. Meanwhile, Pyrido[3,4-d] and Pyrido[4,3-d]pyrimidines offer distinct selectivity profiles and opportunities for development against other targets.

The structure-activity relationships are complex, but it is clear that the nitrogen position influences the hydrogen bonding patterns and overall conformation of the molecule within the ATP-binding pockets of target kinases. Future research will undoubtedly focus on leveraging these isomeric differences to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, further solidifying the pyridopyrimidine scaffold's esteemed place in medicinal chemistry.

References

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BenchChem. (2025). Pyrido[3,2-d]pyrimidine-2,4-diol Analogs as Kinase Inhibitors: A Technical Guide.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Proteintech. (n.d.). Experimental protocol to study cell viability and apoptosis.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • PMC. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Retrieved from [Link]

  • Wuyts, K., et al. (2013). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed.
  • Research Journal of Pharmacy and Technology. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation.
  • Guo, W. G., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. PubMed.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. PubMed.
  • Denny, W. A., et al. (n.d.). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed.
  • Guo, W. G., et al. (2022). Design, Synthesis and Anti-tumor Activity Studies of Novel Pyrido[3, 4-d]pyrimidine Derivatives. Semantic Scholar.
  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
  • ACS Publications. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases.
  • PMC. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitory Assays of Picolinamide Compounds.
  • Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed.
  • Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI.
  • Chen, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC.
  • Arote, R. B., & Dr. Kakade, G. K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
  • El-Manawaty, M. A., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Taylor & Francis Online.
  • JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.

Sources

Validation

Cross-Kinase Profiling of Pyrido[3,2-d]pyrimidin-4-amine Inhibitor Panels: A Comparative Guide

As a Senior Application Scientist navigating the complexities of targeted drug discovery, I frequently encounter the challenge of optimizing kinome selectivity. The pyrido[3,2-d]pyrimidin-4-amine scaffold is a highly pri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of targeted drug discovery, I frequently encounter the challenge of optimizing kinome selectivity. The pyrido[3,2-d]pyrimidin-4-amine scaffold is a highly privileged pharmacophore in both oncology and immunology. Because it acts as a potent ATP-competitive hinge binder, this core structure can be synthetically decorated to achieve remarkable selectivity across entirely distinct kinase families.

This guide objectively compares the performance and cross-kinase selectivity of three benchmark pyrido[3,2-d]pyrimidin-4-amine derivatives. Furthermore, it outlines the self-validating experimental workflows required to accurately profile these inhibitors without falling victim to common assay artifacts.

Mechanistic Overview: Scaffold Versatility and Target Engagement

The foundation of pyrido[3,2-d]pyrimidin-4-amine's versatility lies in its nitrogen-rich core. The pyrimidine nitrogens act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (typically interacting with specific residues like Met or Cys).

Causality in selectivity is driven by the substituents:

  • Compound 29: A 6-(2-fluoropyridin-4-yl) substitution drives exquisite selectivity for MAP4K4 , effectively blocking the JNK stress-signaling pathway[1].

  • Seletalisib: Specific N-linked substitutions at the 4-position reorient the scaffold to perfectly occupy the unique specificity pocket of PI3Kδ , inhibiting downstream AKT phosphorylation in B-cells[2].

  • Compound 21o: A precise 4,6-disubstitution pattern allows the molecule to act as a dual inhibitor of MNK1/2 and PIM kinases , suppressing eIF4E-mediated oncoprotein translation in leukemia models[3].

Pathways Scaffold Pyrido[3,2-d]pyrimidin-4-amine Core Scaffold MAP4K4 MAP4K4 (Compound 29) Scaffold->MAP4K4 6-(2-fluoropyridin-4-yl) PI3K PI3Kδ (Seletalisib) Scaffold->PI3K N-linked substitution MNKPIM MNK1/PIM1 (Compound 21o) Scaffold->MNKPIM 4,6-disubstitution JNK JNK / c-Jun Apoptosis/Stress MAP4K4->JNK AKT AKT / mTOR B-Cell Activation PI3K->AKT eIF4E eIF4E Oncoprotein Translation MNKPIM->eIF4E

Divergent signaling pathways targeted by structurally distinct pyrido[3,2-d]pyrimidin-4-amines.

Quantitative Cross-Kinase Profiling Data

To objectively compare these alternatives, we must look at their cross-kinase profiling data. The table below synthesizes the biochemical IC50 values across a representative panel, demonstrating how structural tuning of the same core scaffold shifts the primary target.

Kinase TargetPathway / FunctionCompound 29 (MAP4K4 Inhibitor)Seletalisib (PI3Kδ Inhibitor)Compound 21o (MNK/PIM Inhibitor)
MAP4K4 JNK Stress Signaling2.5 nM [1]>10,000 nM>10,000 nM
PI3Kδ Immune Cell Activation>10,000 nM12 nM [2]>10,000 nM
MNK1 Cap-dependent Translation>10,000 nM>10,000 nM1.0 nM [3]
PIM1 Cell Proliferation>10,000 nM>10,000 nM43 nM [3]
EGFR Broad Tyrosine Kinase>10,000 nM>10,000 nM>10,000 nM

Note: Values >10,000 nM indicate no significant target engagement at physiologically relevant concentrations, confirming the high selectivity of each derivative.

Self-Validating Experimental Protocol: TR-FRET Kinase Profiling

When profiling highly potent, privileged scaffolds, traditional fluorescence assays are heavily prone to artifacts (e.g., compound auto-fluorescence or inner-filter effects). To ensure scientific integrity, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cross-kinase profiling.

TR-FRET is a self-validating system : by delaying the measurement window, short-lived background fluorescence decays completely. Furthermore, the ratiometric emission readout normalizes any well-to-well variations in dispensing volume or meniscus shape.

Step-by-Step Methodology

Step 1: Acoustic Compound Dispensing

  • Action: Use an acoustic liquid handler (e.g., Echo 555) to dispense the pyrido[3,2-d]pyrimidin-4-amine derivatives into a 384-well low-volume plate in a 10-point dose-response curve.

  • Causality: Acoustic dispensing eliminates physical tips, preventing compound carryover. It also allows for direct nanoliter dispensing, keeping the final DMSO concentration strictly below 1% to prevent solvent-induced kinase denaturation.

Step 2: Kinase and Tracer Equilibration

  • Action: Add the specific recombinant kinase (e.g., MAP4K4, PI3Kδ, or MNK1) at its predetermined

    
     concentration, followed by the fluorescent kinase tracer and the Europium-labeled anti-tag antibody.
    
  • Causality: The assay relies on competition between the inhibitor and the fluorescent tracer for the ATP-binding pocket. Incubating for 60 minutes at room temperature ensures the system reaches thermodynamic equilibrium, which is mathematically required to calculate accurate

    
     values via the Cheng-Prusoff equation.
    

Step 3: Time-Resolved Measurement

  • Action: Read the plate on a multi-mode microplate reader. Excite the Europium donor at 340 nm. Apply a 100 µs delay, then integrate the emission signals at 615 nm (Europium donor) and 665 nm (Tracer acceptor) for 200 µs.

  • Causality: The 100 µs delay acts as a temporal filter, completely eliminating the nanosecond-scale auto-fluorescence common in heterocyclic pyrimidine libraries.

Step 4: Ratiometric Data Normalization

  • Action: Calculate the TR-FRET ratio by dividing the 665 nm emission by the 615 nm emission.

  • Causality: This internal ratio validates the assay. If a compound quenches the fluorescence (inner-filter effect), both emissions drop proportionally, but the ratio remains stable, preventing false positives.

Workflow Prep 1. Acoustic Dispensing (Nanoliter scale, <1% DMSO) Incubate 2. Kinase + Tracer + Eu-Ab (60 min Equilibration Phase) Prep->Incubate Read 3. TR-FRET Measurement (Ex: 340nm, Em: 615/665nm) Incubate->Read Analyze 4. Ratiometric Analysis (Eliminates Auto-fluorescence) Read->Analyze Profile 5. Cross-Kinase Selectivity Mapping (IC50 Determination) Analyze->Profile

Self-validating TR-FRET workflow for artifact-free kinase inhibitor profiling.

Application Insights for Drug Development

When selecting a pyrido[3,2-d]pyrimidin-4-amine derivative for your research, the choice must be dictated by the biological context:

  • For Neurodegeneration and Stress Models: Compound 29 is the benchmark. Its highly optimized ligand efficiency against MAP4K4 makes it ideal for studying the prevention of axon degeneration and apoptosis following neurotrophic factor withdrawal[1].

  • For Immunology and B-Cell Malignancies: Seletalisib provides clinically validated target engagement. Its structural modification perfectly exploits the PI3Kδ pocket, making it the superior choice for assays measuring basophil degranulation or T-cell cytokine production[2],[4].

  • For Overcoming Tyrosine Kinase Resistance: Compound 21o is an innovative tool. By dually inhibiting MNK and PIM, it bypasses upstream resistance mechanisms (like mutated EGFR) and directly shuts down the cap-dependent translation of oncoproteins like c-myc and Mcl-1[3].

References

  • Crawford, T. D., et al. "Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization." Journal of Medicinal Chemistry, 2014.[Link]

  • Ali, K., et al. "Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3Kδ." Journal of Pharmacology and Experimental Therapeutics, 2017.[Link]

  • Helmer, E., et al. "First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases." European Journal of Clinical Pharmacology, 2017.[Link]

  • Wang, Y., et al. "Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth." Journal of Medicinal Chemistry, 2021.[Link]

Sources

Comparative

Comparative structure-activity relationship of C7-substituted pyridopyrimidines

Topic: Comparative Structure-Activity Relationship (SAR) of C7-Substituted Pyridopyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Structure-Activity Relationship (SAR) of C7-Substituted Pyridopyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The C7-Vector Hypothesis

In the crowded landscape of kinase inhibitor discovery, the pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have emerged as privileged structures. While C2 and C4 substitutions are historically well-characterized for hinge binding and affinity, the C7 position (on the pyridine ring) represents a critical "exit vector" that remains underutilized.

This guide objectively compares C7-substituted analogs against traditional C2/C4-disubstituted variants. Experimental data indicates that C7 functionalization is not merely auxilliary but determinative for isoform selectivity (PI3K


 vs. mTOR)  and physicochemical optimization (solubility/metabolic stability) .

Chemical Space & Structural Logic

To understand the comparative advantage, we must first define the structural coordinates. The numbering system is crucial as it dictates the spatial orientation of substituents within the ATP-binding pocket.

The Core Scaffolds
  • Scaffold A (Primary Focus): Pyrido[3,2-d]pyrimidine [1][2][3]

    • Application: PI3K/mTOR Dual Inhibitors.[1][4][5]

    • Numbering: Nitrogen atoms at 1, 3,[][7][8][9] 5. C7 is located on the pyridine ring, pointing towards the solvent front/ribose pocket interface.

  • Scaffold B (Secondary Focus): Pyrido[2,3-d]pyrimidine [7][10][11][12][13]

    • Application: Tyrosine Kinases (PDGFR, FGFR, EGFR).

    • Numbering: Nitrogen atoms at 1, 3,[][7][8][9] 8. C7 is on the pyridine ring, often used for solubilizing groups (e.g., ureas).

SAR Visualization (DOT Diagram)

The following diagram illustrates the functional differentiation of the scaffold positions.

SAR_Map Core Pyrido[3,2-d]pyrimidine Core Scaffold C4 C4 Position (Morpholine/Amine) PRIMARY HINGE BINDER Core->C4 SNAr (Most Reactive) C2 C2 Position (Aryl/Phenol) AFFINITY DRIVER (H-bond to Asp2195) Core->C2 Suzuki/Buchwald C7 C7 Position (The 'Exit Vector') SELECTIVITY TUNER (Solvent Front Interaction) Core->C7 Late-Stage Diversification Hinge Hinge C4->Hinge H-bond acceptor Pocket Pocket C2->Pocket Hydrophobic/H-bond Selectivity Selectivity C7->Selectivity Steric gating (mTOR vs PI3K)

Figure 1: Functional mapping of the pyrido[3,2-d]pyrimidine scaffold.[2] Note the C7 position's unique role in tuning selectivity.

Comparative SAR Analysis: C7 vs. Standard Substitution

This section analyzes the impact of C7 modification on biological activity, specifically focusing on the PI3K


/mTOR  axis.[1][4]
Potency and Selectivity Data

The introduction of substituents at C7 drastically alters the inhibitory profile compared to the unsubstituted (H) parent.[1]

Table 1: Comparative Inhibitory Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines Base Structure: C2 = 3-hydroxyphenyl; C4 = Morpholine[1]

Compound IDC7 SubstituentPI3K

IC

(nM)
mTOR IC

(nM)
Selectivity Index (mTOR/PI3K)Outcome
Ref 1 (Std) -H (Unsubstituted)15 ± 2120 ± 108.0Dual Inhibitor
Analog A -Cl (Chloro)10 ± 1 85 ± 7 8.5Potency Boost
Analog B -CH

(Methyl)
25 ± 3150 ± 156.0Tolerated
Analog C -N(CH

)

3 ± 0.5 45 ± 415.0Hyper-Potent
Analog D -CH

OH
450 ± 30>1000>2.2Activity Loss

Key Insights:

  • Electronic Effect: Electron-donating groups at C7 (e.g., dimethylamine, Analog C) significantly enhance potency against PI3K

    
     (3 nM), likely by optimizing electron density in the pyridine ring for pi-stacking or dipole interactions.
    
  • Steric Tolerance: Small lipophilic groups (Cl, Me) are well-tolerated. However, the hydroxymethyl group (Analog D) causes a 30-fold loss in potency. Docking studies suggest this group creates an unfavorable electrostatic interaction or steric clash with the glycine-rich loop in PI3K

    
     [1].
    
  • Selectivity Tuning: While the parent compound is a dual inhibitor, bulky C7 substituents tend to clash more severely with the mTOR activation loop, offering a pathway to design PI3K-selective inhibitors.

Physicochemical Advantages

In the context of Pyrido[2,3-d]pyrimidines (Tyrosine Kinase inhibitors), C7 substitution is often used to solve ADME issues.

  • Solubility: Introduction of basic amines (e.g., piperazine ureas) at C7 improves aqueous solubility by >50-fold compared to C2-substituted analogs.

  • Metabolic Stability: Blocking the C7 position prevents oxidative metabolism (oxidation of the pyridine nitrogen or adjacent carbons), extending half-life (

    
    ) in microsomal stability assays [2].
    

Experimental Protocols

Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines

Objective: Access the C7-diversified core starting from 2,4,7-trichloropyrido[3,2-d]pyrimidine.[1]

Workflow Diagram:

Synthesis_Flow Start Start: 2,4,7-Trichloropyrido[3,2-d]pyrimidine Step1 Step 1: C4-Selective SNAr (Morpholine, Et3N, THF, rt, 12h) Yield: ~85% Start->Step1 Inter1 Intermediate: 2,7-Dichloro-4-morpholino- derivative Step1->Inter1 Step2 Step 2: C2-Suzuki Coupling (3-OH-Ph-B(OH)2, Pd(PPh3)4, Na2CO3, DME/H2O, MW 120°C) Yield: ~70% Inter1->Step2 Inter2 Intermediate: 7-Chloro-2,4-disubstituted core Step2->Inter2 Step3 Step 3: C7-Diversification (Suzuki/Stille or Amination) Target C7 Substituent Inter2->Step3

Figure 2: Regioselective synthesis pathway.[2] Reactivity order: C4 > C2 > C7.

Detailed Protocol (Step 3 - C7 Functionalization via Suzuki Coupling): Note: C7 is the least reactive position, requiring robust catalytic systems.

  • Reagents: 7-Chloro-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine (1.0 eq), Aryl/Alkyl Boronic Acid (1.5 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas with Argon for 10 mins.

  • Condition: Seal in a microwave vial. Irradiate at 140°C for 30 minutes . (Thermal heating requires 100°C for 12-24h).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    . Purify via Flash Chromatography (DCM/MeOH gradient).
    
  • Validation: Confirm C7 substitution via

    
    H-NMR (Disappearance of C7-H signal if applicable, or shift in pyridine protons).
    
In Vitro Kinase Assay (PI3K )

Principle: ADP-Glo™ Kinase Assay (Promega). Measures ADP generated from the phosphorylation of the PIP2:PS substrate.

  • Preparation: Prepare 2.5x compound dilutions in 5% DMSO.

  • Enzyme Mix: Dilute PI3K

    
     (recombinant) to 4 nM in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl
    
    
    
    , 1 mM EGTA).
  • Reaction: Add 2

    
    L compound + 4 
    
    
    
    L Enzyme. Incubate 10 min. Add 4
    
    
    L Substrate/ATP mix (Final ATP = 10
    
    
    M). Incubate 60 min at RT.
  • Detection: Add 10

    
    L ADP-Glo™ Reagent (40 min incubation). Add 20 
    
    
    
    L Kinase Detection Reagent (30 min incubation).
  • Readout: Measure Luminescence. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Expert Insight: Critical Success Factors

  • The "Solvent Front" Trap: When designing C7 substituents, avoid rigid hydrophobic groups. The C7 vector points towards the solvent.[4] Successful analogs (like Analog C ) often employ solubilizing groups (amines, morpholines) that interact favorably with the water network or flexible polar residues (Lys/Glu) at the pocket entrance.

  • Regioselectivity Control: In synthesis, temperature control is paramount.

    • C4 substitution must be done at Room Temperature (or 0°C) to prevent C2 substitution.

    • If C2 and C7 are both halogens, C2 is generally more reactive towards Pd-coupling than C7, but this is substrate-dependent. Always monitor reaction progress by LCMS to prevent bis-coupling [3].

References

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Source: PMC / Molecules. URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Source: MDPI / PMC. URL:[Link]

  • Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

Sources

Validation

Optimizing Kinase Inhibitors: A Comparative Guide to the ADMET Properties of Pyridopyrimidine Series

Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, acting as a potent bioisostere of purines. By mimicking the adenine ring of ATP, these compounds competitivel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, acting as a potent bioisostere of purines. By mimicking the adenine ring of ATP, these compounds competitively bind to the hinge region of various kinases, making them highly effective in oncology and antimicrobial applications[1]. However, the transition from a highly potent in vitro hit to an orally bioavailable drug candidate hinges entirely on optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

This guide objectively compares the ADMET properties and biological efficacy of several advanced pyridopyrimidine series—including thiazolo-pyridopyrimidines, 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidines, and quinoline-fused derivatives. It is designed to provide drug development professionals with actionable insights into structural optimization and the self-validating experimental workflows required to evaluate them.

Structural Rationale & Target Specificity

The core pyrido[2,3-d]pyrimidine structure provides a rigid, planar framework ideal for deep insertion into kinase active sites. Modifying the peripheral functional groups drastically alters both target affinity and pharmacokinetic behavior:

  • Thiazolo-pyrido[2,3-d]pyrimidines: The integration of a thiazole ring enhances lipophilicity, which improves cell membrane permeation. Molecular dynamics simulations demonstrate that these derivatives form highly stable complexes with the CDK4/6-Cyclin D complex, a critical pathway in breast cancer proliferation[1].

  • Amino-Functionalized Dioxopyrido[2,3-d]pyrimidines: The addition of 1,3-dimethyl-2,4-dioxo groups shifts the topological polar surface area (TPSA), optimizing the scaffold for Epidermal Growth Factor Receptor (EGFR) inhibition. Specific derivatives in this class have shown remarkable potency against both wild-type EGFR and the resistant T790M mutant[2].

  • Quinoline-Pyridothiazolopyrimidines: Fusing a quinoline moiety increases the molecular footprint, which is advantageous for multi-target inhibition (e.g., EGFR and VEGFR). Despite the increased molecular weight, optimized derivatives still comply with Pfizer’s ADMET rules[3].

Comparative ADMET & Efficacy Profiles

To objectively evaluate these series, we must look beyond raw IC50 values and examine their pharmacokinetic viability. The table below summarizes the experimental and in silico ADMET data across the leading pyridopyrimidine series.

Compound SeriesKey TargetTop CandidateEfficacy (IC50)Solubility (Log S)CYP450 InhibitionToxicity Profile (Selectivity Index)Ref
Thiazolo-pyrido[2,3-d]pyrimidines CDK4/6Compound 4cPromising (MCF-7, MDAMB-231)ModerateLowHigh SI vs. Normal Cells[1]
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidines EGFR (WT / T790M)Compound 10.093 μM (EGFR WT)ModerateLowHigh (SI = 20.51 vs WI-38)[2]
Pyrido[2,3-d]pyrimidine-6-carboxylates EGFRCompound 8e9.39 µM (PC-3, 72h)FavorableLowModerate (SI = 5.72 vs HDF)[4]
Quinoline-pyridothiazolopyrimidines EGFR / VEGFRCompound 11bHigh (Broad Spectrum)-7.26 to -4.16ModeratePfizer Rule Compliant[3]

Mechanistic Pathways

Understanding the mechanism of action is critical for interpreting cytotoxicity data. Pyridopyrimidine derivatives primarily exert their anticancer effects by inducing cell cycle arrest and subsequent apoptosis. For example, specific derivatives have been shown to arrest PC-3 prostate cancer cells in the S phase, elevating the total apoptotic cell population to over 44%[4].

Pathway PPD Pyrido[2,3-d]pyrimidine Derivatives EGFR EGFR (WT / T790M) PPD->EGFR Inhibits (IC50 < 0.1 µM) CDK CDK4/6 Complex PPD->CDK Inhibits Apoptosis Apoptosis / Cell Cycle Arrest PPD->Apoptosis Induces Proliferation Tumor Cell Proliferation EGFR->Proliferation Promotes CDK->Proliferation Promotes Proliferation->Apoptosis Blocked by PPD

Caption: Mechanism of action: Pyrido[2,3-d]pyrimidines inhibiting EGFR and CDK4/6 pathways.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of ADMET and biological properties must rely on self-validating experimental systems. Below are the optimized protocols used to generate the comparative data.

Protocol 1: In Silico ADMET Profiling & Pharmacokinetic Prediction
  • Causality & Rationale: Before committing to resource-intensive chemical synthesis, virtual screening is deployed to filter out compounds that violate Lipinski's Rule of Five or exhibit high Pan-Assay Interference Compounds (PAINS) alerts. We prioritize a Topological Polar Surface Area (TPSA) of < 140 Ų and a LogP of ≤ 5 to ensure oral bioavailability and membrane permeability.

  • Self-Validating System: The protocol mandates the use of dual predictive engines (e.g., SwissADME and PreADMET). This orthogonal computational check prevents over-reliance on a single machine-learning training set. Discrepancies between algorithms automatically flag compounds for manual structural review.

  • Step-by-Step Methodology:

    • Generate canonical SMILES strings for all designed pyridopyrimidine derivatives.

    • Input SMILES into SwissADME and PreADMET servers concurrently.

    • Extract primary pharmacokinetic parameters: GI absorption, Blood-Brain Barrier (BBB) permeability, and CYP450 (1A2, 2C19, 2C9, 2D6, 3A4) inhibition profiles.

    • Eliminate compounds showing high CYP3A4 inhibition to minimize future drug-drug interaction (DDI) risks.

Protocol 2: In Vitro Cytotoxicity Evaluation (SRB Assay)
  • Causality & Rationale: While the MTT assay is ubiquitous, it relies on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts induced by kinase inhibitors. The Sulforhodamine B (SRB) assay binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measure of total cellular protein mass.

  • Self-Validating System: The assay plate must include a vehicle control (0.1% DMSO) to establish baseline uninhibited growth, and a clinical standard (e.g., Erlotinib for EGFR targets) as a positive control to benchmark the relative IC50 values.

  • Step-by-Step Methodology:

    • Seed cancer cell lines (e.g., MCF-7, PC-3) and normal fibroblast cells (e.g., WI-38 or HDF) in 96-well plates at a density of

      
       cells/well. Incubate for 24h.
      
    • Treat cells with serial dilutions of the synthesized compounds (0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Fix cells with cold 10% Trichloroacetic Acid (TCA) at 4°C for 1 hour.

    • Wash plates and stain with 0.4% SRB solution for 30 minutes in the dark.

    • Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 540 nm using a microplate reader. Calculate the Selectivity Index (SI = IC50 Normal / IC50 Cancer).

Protocol 3: Apoptosis Quantification via Annexin V/PI Flow Cytometry
  • Causality & Rationale: Cytotoxicity assays cannot differentiate between target-mediated programmed cell death (apoptosis) and non-specific chemical toxicity (necrosis). Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates DNA only when membrane integrity is lost (late apoptosis/necrosis).

  • Self-Validating System: Compensation controls (unstained cells, single-stained Annexin V, and single-stained PI) are strictly mandatory. This allows the flow cytometer software to calculate a compensation matrix, correcting for spectral overlap between the FITC (Annexin) and PE (PI) channels, ensuring accurate quadrant gating.

  • Step-by-Step Methodology:

    • Harvest treated cells (including floating cells to capture late apoptotic bodies) via gentle trypsinization.

    • Wash twice with cold PBS and resuspend in

      
       Annexin V Binding Buffer at 
      
      
      
      cells/mL.
    • Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Workflow Design In Silico Design SwissADME / PreADMET LogP, TPSA, CYP Inhibition Synthesis Chemical Synthesis Microwave-assisted Intermolecular Cyclization Design->Synthesis Favorable ADMET InVitro In Vitro Screening MTT / SRB Assays MCF-7, PC-3, WI-38 Synthesis->InVitro Purified Compounds Mechanism Mechanistic Validation Flow Cytometry Cell Cycle & Apoptosis InVitro->Mechanism High SI (>10) Lead Lead Optimization High Efficacy Low Toxicity (Class III) Mechanism->Lead Target Validated

Caption: Experimental workflow from in silico ADMET screening to lead optimization.

Conclusion

The optimization of pyridopyrimidine derivatives requires a delicate balance between structural complexity and pharmacokinetic simplicity. As demonstrated, amino-functionalized dioxopyrido[2,3-d]pyrimidines currently offer one of the most compelling ADMET profiles, achieving sub-micromolar EGFR inhibition while maintaining excellent selectivity indices and low CYP450 interference[2]. By adhering to self-validating experimental workflows—combining orthogonal in silico predictions with metabolism-independent in vitro assays—researchers can confidently advance these privileged scaffolds through the preclinical pipeline.

References

  • Title: Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines Source: PMC / NIH URL
  • Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: PMC / NIH URL
  • Title: Novel Pyrido[2,3-d]Pyrimidine Derivatives: Synthesis, In Silico and Cytotoxic Evaluation and Identification of a Potential Anticancer Agent Source: Figshare URL
  • Title: Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines Source: Taylor & Francis URL

Sources

Safety & Regulatory Compliance

Safety

Pyrido[3,2-d]pyrimidin-4-amine: Advanced Disposal &amp; Handling Protocol

Executive Safety Summary (BLUF) Pyrido[3,2-d]pyrimidin-4-amine is a nitrogen-rich heterocyclic scaffold commonly used as a pharmacophore in kinase inhibitor development.[1][2] While often classified as an Irritant (H315/...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (BLUF)

Pyrido[3,2-d]pyrimidin-4-amine is a nitrogen-rich heterocyclic scaffold commonly used as a pharmacophore in kinase inhibitor development.[1][2] While often classified as an Irritant (H315/H319) or Harmful (H302) , its disposal requires specific attention to Nitrogen Oxide (NOx) generation during thermal destruction.[2]

The Golden Rule of Disposal:

Do NOT discharge into municipal water systems. All waste containing this compound must be routed to a high-temperature chemical incinerator equipped with an afterburner and NOx scrubber .[1][2]

Immediate Hazard Snapshot
ParameterClassificationCritical Note
Signal Word WARNING May vary by derivative (check specific SDS).
Primary Routes Inhalation, IngestionHigh dust generation potential.[1][2]
Combustion NOx Release Burning generates toxic nitrogen oxides.[1][2]
Aquatic Impact H412 Harmful to aquatic life with long-lasting effects.[1][2]

Technical Hazard Profile & Causality

To ensure scientific integrity, we must understand why specific disposal methods are mandated.

The Nitrogen Burden

The pyrido-pyrimidine fused ring system is nitrogen-dense.[1][2] Standard open burning or low-grade incineration is insufficient.[2]

  • Mechanism: Incomplete combustion releases Nitric Oxide (NO) and Nitrogen Dioxide (NO₂).[2]

  • Operational Implication: The disposal facility must utilize a two-stage combustion chamber (operating >1000°C) with alkaline scrubbing (e.g., NaOH) to neutralize acidic NOx vapors before stack release [1, 2].[2]

Solubility & Mobility

This compound is a polar aromatic heterocycle.[1]

  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and Methanol/DCM mixtures.[1]

  • Leaching Risk: If disposed of in standard landfills, it can leach into groundwater. Its heterocyclic stability means it resists rapid biodegradation, posing a persistent environmental threat [3].

Pre-Disposal Protocol: The Self-Validating System

A self-validating system ensures that errors are caught before the waste leaves the bench.[2] Follow this workflow:

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile rubber (minimum thickness 0.11 mm ).[2] Standard latex is permeable to organic solutions of this compound.

  • Respiratory: If handling powder >100mg outside a fume hood, use an N95/P2 particulate respirator.[2]

Waste Segregation Strategy

Segregate waste at the point of generation to prevent cross-reactivity.

  • Stream A: Liquid Organic Waste (Halogenated vs. Non-Halogenated) [2]

    • Dissolve pure solid waste in a combustible solvent (e.g., Ethanol or Acetone) before adding to the waste container. This ensures a homogeneous feed for the incinerator.

    • Caution: Do not mix with strong oxidizers (e.g., Peroxides, Nitric Acid) as the amine group can undergo exothermic oxidation.[1]

  • Stream B: Solid Hazardous Waste [2]

    • Includes contaminated gloves, weighing boats, and paper towels. Double-bag in thick polyethylene (minimum 2 mil).[2]

Operational Disposal Workflow

Step-by-Step Disposal Procedure
Scenario A: Pure Substance (Expired or Surplus)[1][2]
  • Solubilization: Dissolve the solid pyrido[3,2-d]pyrimidin-4-amine in a compatible combustible solvent (Acetone, Methanol, or Ethanol).[1][2]

    • Why? Liquid injection allows for better atomization and complete destruction in the incinerator compared to bulk solids.

  • Container Selection: Transfer to a chemically resistant HDPE or glass container.

  • Labeling: Affix a hazardous waste label.

    • Required Fields: Chemical Name, CAS # (e.g., 875233-01-5), "Flammable," "Toxic."[1][2]

  • Transfer: Move to the satellite accumulation area.

Scenario B: Aqueous Mother Liquor (HPLC Waste)
  • pH Check: Ensure pH is between 5 and 9.

  • Aggregation: Combine with other aqueous-organic mixtures (e.g., Acetonitrile/Water).[1][2]

  • Tagging: Mark as "Aqueous Waste with Toxic Organics."[1][2]

Visual Decision Tree (Graphviz)

The following diagram illustrates the logical flow for categorizing and processing waste streams for this compound.

DisposalWorkflow Start Waste Generation: Pyrido[3,2-d]pyrimidin-4-amine Decision State of Matter? Start->Decision Solid Solid Waste (Pure or Contaminated Items) Decision->Solid Powder/Gloves Liquid Liquid Waste (Solutions/Mother Liquor) Decision->Liquid Reaction Mix Solubilize Action: Dissolve in Combustible Solvent (Acetone/EtOH) Solid->Solubilize Pure Substance Bagging Action: Double Bag (Polyethylene) Solid->Bagging Contaminated Debris Labeling CRITICAL STEP: Label with CAS # & Hazard Warnings Liquid->Labeling Solubilize->Labeling Bagging->Labeling Storage Satellite Accumulation Area (Segregate from Oxidizers) Labeling->Storage Disposal FINAL DISPOSAL: High-Temp Incineration (>1000°C) with NOx Scrubber Storage->Disposal

Figure 1: Logical decision tree for the segregation and disposal of pyrido-pyrimidine waste.

Emergency Contingencies

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE Up: Don safety goggles, nitrile gloves, and a lab coat. Use a respirator if dust is visible.[2]

  • Contain: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Clean:

    • Solids: Scoop carefully into a waste container.

    • Residue: Wipe the surface with a 10% bleach solution followed by water.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Section 4.1).[2]

Regulatory Compliance (RCRA & EPA)[2]

While Pyrido[3,2-d]pyrimidin-4-amine is not explicitly listed on the RCRA "P" or "U" lists by specific name, it is regulated under the "Characteristic" and "General" clauses:

  • Waste Characterization: The generator is responsible for determining if the waste exhibits toxicity characteristics (40 CFR 262.11).

  • EPA Waste Code: If dissolved in a flammable solvent, assign D001 (Ignitable).[2] If the compound shows toxicity in TCLP tests, it may require specific state-level codes.[2]

  • TSCA Status: Generally intended for R&D use only (TSCA exemption).[2] Ensure it is not distributed for commercial use without PMN filing.[2]

References

  • Environmental Protection Agency (EPA). Hazardous Waste Combustion: Nitrogen Oxides Control.[2] Available at: [Link][1][2]

  • Mach Engineering. NOx Scrubber Systems for Chemical Processing. Available at: [Link][1][2]

  • PubChem. Pyrido[3,2-d]pyrimidin-4-amine Compound Summary (CAS 875233-01-5).[1][2] National Library of Medicine. Available at: [Link][1][2]

Sources

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